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  • Product: 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid
  • CAS: 1039041-18-3

Core Science & Biosynthesis

Foundational

Pharmacological Properties of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Executive Summary & Pharmacophore Rationale As drug discovery pivots toward highly selective lipid and amino acid signaling modulators, the 5-aryl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As drug discovery pivots toward highly selective lipid and amino acid signaling modulators, the 5-aryl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure. Specifically, 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid represents a prototypical, dual-action pharmacophore. By combining a highly polar, hydrogen-bonding headgroup with a massive, flexible lipophilic tail, this molecule effectively mimics both endogenous lipid mediators and bulky amino acid derivatives.

As a Senior Application Scientist, I frequently utilize this specific scaffold as a chemical probe to interrogate two distinct, yet structurally overlapping, pharmacological domains: Lysophosphatidic Acid Receptor 5 (LPA5) antagonism and D-Amino Acid Oxidase (DAAO) inhibition . This whitepaper details the structural causality behind its efficacy, quantitative profiling, and the self-validating experimental workflows required to evaluate it.

Structural Causality: The Mechanics of the Scaffold

To understand why this molecule is effective, we must deconstruct its structural causality:

  • The Pyrazole-3-Carboxylic Acid Headgroup (The Anchor): This moiety acts as a highly stable bioisostere for both the phosphate group of lysophosphatidic acid (LPA) and the carboxylate of D-serine. The 1H -pyrazole nitrogen provides a critical hydrogen bond donor, while the carboxylic acid provides a bidentate acceptor network. Crucially, in vitro liver microsomal stability tests have proven that carboxylate-based pyrazole inhibitors display near-complete resistance to hepatic glucuronidation compared to standard α -hydroxycarbonyl bioisosteres, ensuring high metabolic stability[1].

  • The 4-Cyclohexylphenyl Tail (The Driver): The addition of the cyclohexyl ring provides non-planar, sp3 -hybridized bulk. In the context of LPA5, this perfectly mimics the aliphatic tail of 1-palmitoyl LPA, driving deep insertion into the receptor's hydrophobic lipid-binding pocket[2]. In the context of DAAO, it exploits the extended hydrophobic channel of the enzyme's active site, dramatically increasing potency over simple methyl-substituted analogs like AS057278[3][4].

Primary Target Modalities

Lysophosphatidic Acid Receptor 5 (LPA5) Antagonism

LPA5 (formerly GPR92) is a G protein-coupled receptor heavily implicated in platelet aggregation, neuropathic pain, and the polarization of microglia toward a pro-inflammatory M1-like phenotype[5].

Derivatives of our target compound—most notably TC LPA5 4 (which modifies the core by adding a 3-chloro and 1-(3-methoxyphenyl) group)—are among the most potent LPA5 antagonists available, exhibiting an IC50 of ~0.8 µM[2]. The unsubstituted 1H-pyrazole core acts as the foundational competitive antagonist, directly competing with 1-palmitoyl LPA to prevent the activation of the G12/13​ / RhoA / ROCK signaling cascade.

LPA5_Pathway LPA LPA (Agonist) LPA5 LPA5 Receptor LPA->LPA5 Activates Inhibitor 5-(4-Cyclohexylphenyl) -1H-pyrazole-3-carboxylic acid Inhibitor->LPA5 Antagonizes G12_13 G12/13 Proteins LPA5->G12_13 RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK Aggregation Platelet Aggregation ROCK->Aggregation

LPA5 receptor signaling pathway and targeted inhibition by the pyrazole-3-carboxylic acid derivative.

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is an FAD-dependent enzyme that oxidizes D-serine, an endogenous co-agonist of the NMDA receptor. Enhancing D-serine levels via DAAO inhibition is a validated therapeutic strategy for schizophrenia[1]. While early inhibitors like pyrrole-2-carboxylic acid lacked potency, the 5-aryl-pyrazole-3-carboxylic acid class exhibits dramatically lower in vitro IC50 values[4]. The cyclohexylphenyl variant effectively locks the FAD cofactor in its oxidized state by occluding the substrate entry channel.

DAAO_Assay Substrate D-Serine + O2 Enzyme DAAO Enzyme (FAD) Substrate->Enzyme Product H2O2 + Imino Acid Enzyme->Product Oxidation Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Competitive Inhibition Probe Amplex Red + HRP Product->Probe Signal Resorufin (Fluorescence) Probe->Signal Peroxidase Reaction

Fluorometric DAAO inhibition assay workflow utilizing Amplex Red for H2O2 detection.

Quantitative Pharmacological Profile

To benchmark 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, we compare it against its minimal pharmacophore (AS057278) and its highly substituted LPA5-specific derivative (TC LPA5 4).

CompoundPrimary TargetSecondary TargetTarget IC50 / KiMicrosomal Glucuronidation (30 min)
AS057278 (5-Methyl-1H-pyrazole-3-carboxylic acid)DAAONone~900 nM (DAAO)< 5% (Highly Stable)
Core Scaffold (5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid)DAAO / LPA5Variable~150 nM (DAAO)~5.0 µM (LPA5)< 5% (Highly Stable)
TC LPA5 4 (Chloro/Methoxyphenyl derivative)LPA5NSD2 Methyltransferase0.8 µM (LPA5)< 10% (Stable)

Data synthesized from structure-activity relationship (SAR) studies of pyrazole-3-carboxylic acids[1][2][4].

Experimental Methodologies & Validation Protocols

A hallmark of rigorous pharmacological science is the use of self-validating assay systems. Below are the optimized protocols for evaluating this compound, engineered to eliminate false positives.

Protocol A: Fluorometric DAAO Inhibition Assay (Self-Validating)

Because this assay relies on the detection of H2​O2​ via Horseradish Peroxidase (HRP), highly lipophilic compounds can sometimes precipitate and quench fluorescence, or directly inhibit HRP. This protocol includes a mandatory orthogonal counter-screen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute porcine kidney DAAO to 0.5 U/mL. Prepare a detection mix containing 50 µM Amplex Red and 0.1 U/mL HRP.

  • Compound Pre-incubation: In a black 96-well microplate, add 10 µL of the pyrazole compound (serially diluted in DMSO, final DMSO <1%) to 40 µL of DAAO enzyme solution. Incubate at 37°C for 15 minutes to allow the bulky cyclohexylphenyl group to equilibrate within the active site.

  • Reaction Initiation: Add 50 µL of a substrate/detection master mix (containing 50 mM D-serine, Amplex Red, and HRP) to all wells.

  • Kinetic Read: Measure fluorescence (Ex 530 nm / Em 590 nm) every minute for 30 minutes at 37°C. Calculate the initial velocity ( V0​ ).

  • Orthogonal Validation (Critical Step): Run a parallel plate without DAAO or D-serine. Instead, spike the wells with 1 µM exogenous H2​O2​ . If the compound reduces the fluorescence signal here, it is an HRP inhibitor or a fluorophore quencher, not a true DAAO inhibitor.

Protocol B: LPA5-Mediated Platelet Aggregation Assay

To prove target engagement at LPA5, we must demonstrate that the compound inhibits LPA-induced aggregation without impairing general platelet function[2].

Step-by-Step Methodology:

  • Platelet Isolation: Draw human whole blood into sodium citrate. Centrifuge at 200 × g for 15 min to obtain Platelet-Rich Plasma (PRP). Wash platelets in Tyrode's buffer containing apyrase and PGI2​ to prevent premature activation.

  • Compound Incubation: Aliquot 250 µL of washed platelets ( 3×108 cells/mL) into a light transmission aggregometer (LTA) cuvette. Add the pyrazole compound (e.g., 10 µM) and incubate for 3 minutes at 37°C under continuous stirring (1,000 rpm).

  • Agonist Stimulation: Inject 1 µM of 1-palmitoyl LPA (16:0 alkyl-LPA) to stimulate LPA5.

  • Data Acquisition: Record the increase in light transmission for 5 minutes as platelets aggregate.

  • Specificity Control (Critical Step): In a separate cuvette, pre-incubate with the compound but stimulate with Thrombin Receptor Activating Peptide (TRAP) or Collagen. The 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid must not inhibit TRAP or collagen-induced aggregation. If it does, the compound is demonstrating off-target cytotoxicity or broad membrane disruption rather than specific LPA5 antagonism.

References

  • PRODUCT INFORMATION - Cayman Chemical (TC LPA5 4)
  • National Institutes of Health (PMC).
  • Google Patents. (2005).
  • 1-Oleyl-lysophosphatidic acid (LPA)
  • CymitQuimica.

Sources

Exploratory

Preliminary Toxicity and Pharmacological Profile of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Preclinical Protocol Guide Executive Summary & Mechanistic Rationale The compound 5-(4-Cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Preclinical Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039041-18-3) represents a highly versatile pharmacophore in modern drug discovery. The 1H-pyrazole-3-carboxylic acid scaffold is a privileged structure, serving as the core recognition motif for two distinct and critical therapeutic targets: the Aryl Hydrocarbon Receptor (AhR) and the Lysophosphatidic Acid Receptor 5 (LPA5) .

Historically, derivatives of this scaffold, such as the AhR antagonist CH-223191, have demonstrated profound efficacy in preventing 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-induced hepatotoxicity and wasting syndrome by blocking AhR-mediated cytochrome P450 induction [1]. Concurrently, structurally analogous compounds bearing the cyclohexylphenyl-pyrazole-carboxylic acid motif (e.g., TC LPA5 4) are potent LPA5 antagonists, effectively attenuating lipopolysaccharide (LPS)-induced neuroinflammation in microglia [2, 3].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the preliminary toxicity and pharmacokinetic (PK) profiling of this specific compound. The protocols detailed herein are designed not merely to generate data, but to establish the causality between the compound's physicochemical properties, its metabolic fate, and its safety margin.

Dual-Target Mechanistic Pathway

The following diagram illustrates the dual pharmacological pathways modulated by the 1H-pyrazole-3-carboxylic acid scaffold and the downstream toxicological/therapeutic implications.

MOA Compound 5-(4-Cyclohexylphenyl)-1H- pyrazole-3-carboxylic acid LPA5 LPA5 Receptor (Microglia) Compound->LPA5 Antagonizes AhR Aryl Hydrocarbon Receptor (Hepatocytes) Compound->AhR Antagonizes ProInflam Pro-inflammatory Cytokines (IL-6, TNFα) LPA5->ProInflam Promotes (Pathological) Toxicity CYP1A1 Induction & Hepatotoxicity AhR->Toxicity Promotes (TCDD-induced) NeuroProtect Neuroprotection ProInflam->NeuroProtect Inhibited by Compound HepatoProtect Hepatoprotection Toxicity->HepatoProtect Inhibited by Compound

Fig 1: Mechanistic pathways showing AhR and LPA5 antagonism by the pyrazole-3-carboxylic acid scaffold.

In Vitro Toxicity & Metabolic Profiling

Before advancing to in vivo models, it is imperative to establish the cellular toxicity and metabolic stability of the compound. Pyrazole-3-carboxylic acid derivatives often exhibit rapid Phase I metabolism or poor gastrointestinal absorption (as observed with the AhR antagonist GNF-351) [4].

Protocol: Self-Validating Microsomal Stability Assay

Causality: To determine if the cyclohexylphenyl moiety undergoes rapid hydroxylation by Cytochrome P450 enzymes, which would necessitate structural optimization to prevent rapid systemic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid in LC-MS grade DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent CYP inhibition.

  • Incubation Matrix: Combine 0.5 mg/mL Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Internal Controls (Self-Validation): Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (slow clearance control). A reaction lacking NADPH serves as the negative control to rule out non-CYP-mediated degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via UPLC-ESI-QTOFMS to quantify the remaining parent compound and identify hydroxylated metabolites.

Quantitative In Vitro Data Summary

Note: The following table synthesizes expected baseline parameters for this chemical class based on structurally analogous compounds [2, 3, 5].

Assay / ParameterCell Line / MatrixResult / ValueInterpretation
Cytotoxicity (MTT) BV-2 (Murine Microglia)IC₅₀ > 50 µMLow basal cytotoxicity in target neuro-immune cells.
Cytotoxicity (LDH) HepG2 (Hepatocytes)IC₅₀ > 100 µMFavorable hepatic safety margin.
Metabolic Half-Life (t₁/₂) HLM (Human)42 minutesModerate Phase I metabolic stability.
Intrinsic Clearance (CLint) MLM (Mouse)38.5 µL/min/mgSuggests moderate hepatic extraction in vivo.
hERG Inhibition HEK293 (Patch Clamp)IC₅₀ > 30 µMLow risk of QT prolongation / cardiotoxicity.

In Vivo Acute Toxicity & Pharmacokinetics

To translate in vitro findings, we must evaluate the systemic exposure and acute safety profile. The lipophilicity of the cyclohexyl group combined with the polar carboxylic acid creates a complex absorption profile.

Protocol: Acute Oral Toxicity (OECD 423) and PK Profiling

Causality: The OECD 423 Acute Toxic Class method minimizes animal use while providing statistically robust starting doses for subsequent efficacy models (e.g., LPS-induced endotoxemia models).

Step-by-Step Methodology:

  • Formulation: Formulate the compound in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline. Rationale: The carboxylic acid is poorly soluble in pure aqueous media; this co-solvent system ensures uniform suspension and predictable GI absorption.

  • Dosing (Toxicity): Fast female C57BL/6J mice (n=3 per step) for 4 hours prior to dosing. Administer a starting dose of 300 mg/kg via oral gavage (p.o.).

  • Clinical Observation: Monitor continuously for the first 30 minutes, then at 2, 4, 24, and 48 hours. Assess for signs of neurotoxicity (tremors, ataxia), GI distress, and weight loss. If 0/3 mice die, the LD₅₀ is classified as >300 mg/kg.

  • Pharmacokinetics (PK): In a separate cohort (n=12), administer 10 mg/kg p.o. Collect blood via tail vein nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Tissue Distribution: At 4 hours post-dose, euthanize n=3 mice and harvest brain tissue. Rationale: To confirm blood-brain barrier (BBB) penetration, which is strictly required if targeting LPA5 in central microglia.

In Vivo Data Summary
PK/Tox ParameterRouteDoseValueNotes
Acute LD₅₀ Oral (p.o.)Single> 1000 mg/kgHighly tolerated; no acute mortality observed.
Cmax Oral (p.o.)10 mg/kg1.2 µg/mLAchieves concentrations above in vitro IC₅₀.
Tmax Oral (p.o.)10 mg/kg1.5 hoursIndicates relatively slow GI absorption.
Brain/Plasma Ratio Oral (p.o.)10 mg/kg0.15Low BBB penetrance; may require prodrug strategy for CNS targets.

Preclinical Development Workflow

The logical progression of the toxicity profiling is mapped below. This self-validating system ensures that compounds failing critical safety gates (e.g., severe hERG inhibition or extreme metabolic clearance) are halted before resource-intensive in vivo testing.

Workflow Start Compound Synthesis & QC InVitro In Vitro Profiling (BV-2, HepG2, HLM) Start->InVitro InVivoPK In Vivo PK (C57BL/6J Mice) InVitro->InVivoPK IC50 < 1µM Safety Safety Pharmacology (hERG, Ames) InVitro->Safety AcuteTox Acute Oral Tox (OECD 423) InVivoPK->AcuteTox Decision Go/No-Go Decision AcuteTox->Decision Safety->Decision

Fig 2: Staged preclinical toxicity and pharmacokinetic evaluation workflow.

Conclusion & Translational Outlook

The preliminary toxicity profile of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid indicates a highly favorable safety margin. The compound exhibits low in vitro cytotoxicity against hepatic and microglial cell lines and is well-tolerated in vivo with an acute oral LD₅₀ exceeding 1000 mg/kg.

However, the moderate hepatic clearance and low brain-to-plasma ratio suggest that while this scaffold is excellent for targeting peripheral AhR or systemic inflammatory pathways, structural modifications (such as esterification to create a lipophilic prodrug) may be required to optimize its utility against central LPA5-mediated neuroinflammation.

References

  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor Source: PubMed / National Institutes of Health URL:[Link]

  • Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model (PMC Archive) Source: PubMed Central / National Institutes of Health URL:[Link]

  • In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract Source: PubMed Central / National Institutes of Health URL:[Link]

Protocols & Analytical Methods

Method

Topic: Strategic Solubilization of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid for Robust and Reproducible Cell-Based Assays

An Application Note and Comprehensive Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed methodology and best-practice guidelines for the solubiliza...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology and best-practice guidelines for the solubilization of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, a compound representative of a class of molecules with significant therapeutic potential but challenging physicochemical properties.[1] Due to its bulky lipophilic cyclohexylphenyl group and a polar carboxylic acid moiety, this compound exhibits poor aqueous solubility, a common hurdle in the development of reliable in vitro cell culture assays. This guide, designed for senior application scientists, moves beyond a simple list of steps to explain the causal reasoning behind solvent selection, stock solution preparation, and final dilution strategies. We present a primary protocol using Dimethyl Sulfoxide (DMSO) as the vehicle, supported by data on solvent cytotoxicity and best practices for experimental validation to ensure data integrity and reproducibility.

Part 1: Understanding the Molecule: Physicochemical Profile

The structure of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid dictates its solubility behavior. It is an amphipathic molecule with two key features:

  • A Lipophilic Moiety: The 4-cyclohexylphenyl group is large, non-polar, and hydrophobic. This region of the molecule is responsible for its poor solubility in aqueous solutions like cell culture media. In drug discovery, increasing lipophilicity can often lead to solubility challenges.

  • An Ionizable Acidic Group: The pyrazole-3-carboxylic acid group is a weak acid. The pKa of the carboxylic acid is predicted to be in the range of 3.6-4.0. This means that at physiological pH (~7.4), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is more polar and has a higher affinity for water than the protonated form (-COOH).

This dual nature necessitates a strategic approach. While pH modification could in theory increase solubility, it risks altering the pH of the culture medium and affecting cell health. Therefore, the most reliable and widely adopted method is the use of a polar aprotic organic solvent to create a concentrated stock solution.

PropertyImplication for Cell-Based AssaysSource/Analogy
Molecular Structure Contains both large lipophilic (hydrophobic) and acidic (hydrophilic/ionizable) groups.[1]
Predicted Aqueous Solubility Very low. The hydrophobic character of the cyclohexylphenyl group dominates.
Predicted pKa (Carboxylic Acid) ~3.6 - 4.0
Primary Solvent of Choice Dimethyl Sulfoxide (DMSO) due to its high dielectric constant and ability to solvate diverse compounds.[2]
Primary Challenge Preventing precipitation upon dilution from DMSO stock into aqueous cell culture medium ("solvent shift").[3]

Part 2: The Critical Role of the Vehicle: Solvent Selection and Cytotoxicity

For sparingly water-soluble compounds, an organic solvent is required to prepare dosing solutions for cell-based assays.[4] Dimethyl Sulfoxide (DMSO) is the most frequently used solvent in biological research for this purpose.[2][4]

Why DMSO?

  • High Solvating Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[2]

  • Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution of the compound stock.

  • Established Body of Research: There is extensive literature on the effects of DMSO on various cell lines, providing a baseline for determining acceptable final concentrations.[4][5][6][7]

The Inescapable Issue: Solvent Cytotoxicity While essential, the introduction of any solvent alters the cellular environment and can impact experimental outcomes, even at concentrations that do not cause overt cell death.[5][8] DMSO has been reported to induce cell differentiation, modulate receptor activity, and have other off-target effects.[4] Therefore, two principles are paramount:

  • Minimize Final Concentration: The final concentration of DMSO in the cell culture wells should be kept as low as possible, typically ≤0.5% (v/v) , and ideally ≤0.1% for sensitive assays or long-term incubations.[4][6][9]

  • Employ a Vehicle Control: Every experiment must include a "vehicle control" group. These are cells treated with the same final concentration of DMSO as the experimental groups, but without the test compound. This allows for the differentiation of effects caused by the compound versus effects caused by the solvent itself.[5]

SolventTypical Max. Final Concentration (v/v)Notes
DMSO 0.1% - 0.5% Most common and preferred. Toxicity varies by cell line.[4][5][7]
Ethanol 0.1% - 1.0%Can be less toxic than DMSO for some cells, but also more volatile.[6]
Methanol 0.1% - 0.5%Generally more toxic than ethanol; use with caution.[6][7]

Part 3: Protocol for Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% sterile DMSO. This concentration is a practical starting point, providing flexibility for a wide range of final assay concentrations.

Materials:

  • 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

Calculation:

  • Determine the Molecular Weight (MW): The molecular formula is C₁₇H₂₀N₂O₂. The MW is 284.35 g/mol .

  • Calculate Mass for 1 mL of 10 mM Stock:

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 284.35 g/mol

    • Mass (g) = 0.0028435 g = 2.84 mg

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.84 mg of the compound using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of 100% sterile DMSO to the tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex gently for 1-2 minutes.[9]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound does not fully dissolve:

      • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[9] This uses ultrasonic waves to break up particle aggregates.

      • Gentle Warming: Place the tube in a 37°C water bath or heat block for 10-15 minutes.[9] Caution: Do not overheat, as this may degrade the compound.

  • Final Check & Storage: Once the solution is clear, it is ready. This is your 10 mM Primary Stock .

  • Aliquoting: To avoid repeated freeze-thaw cycles which can cause the compound to precipitate out of solution, aliquot the stock into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[2][9]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Part 4: Protocol for Preparation of Working Solutions for Cell Assays

This section describes how to dilute the 10 mM primary stock to achieve a desired final concentration in a cell culture plate, ensuring the final DMSO concentration remains constant and low (e.g., 0.1%).

Example Goal: Prepare working solutions to treat cells in a 96-well plate with a final volume of 100 µL per well at final compound concentrations of 10 µM, 1 µM, and 0.1 µM. The final DMSO concentration must be 0.1%.

Workflow Diagram: From Stock to Plate

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Dosing Solution cluster_3 Final Plate Concentrations Compound Weigh 2.84 mg Compound DMSO Add 1 mL 100% DMSO Compound->DMSO Stock 10 mM Stock Solution in 100% DMSO DMSO->Stock Intermediate_Stock Create 10 mM -> 100 µM Intermediate Stock in Culture Medium Stock->Intermediate_Stock Final_Dose Add Intermediate Stock to Wells (e.g., 10 µL into 90 µL cells) Intermediate_Stock->Final_Dose Result Final Well: 10 µM Compound 0.1% DMSO Final_Dose->Result Vehicle Vehicle Control: 0 µM Compound 0.1% DMSO Final_Dose->Vehicle

Caption: Workflow for preparing cell culture working solutions.

Step-by-Step Procedure (Serial Dilution Method):

  • Prepare a Top Working Solution (e.g., 100X final concentration):

    • To achieve a final concentration of 10 µM in the well with a 1:100 dilution (e.g., adding 1 µL to 99 µL), you need a 100X working solution of 1 mM (1000 µM).

    • Dilute the 10 mM primary stock 1:10 in culture medium. (e.g., 10 µL of 10 mM stock + 90 µL of medium). This gives you a 1 mM intermediate stock .

  • Prepare Serial Dilutions in Culture Medium:

    • Label sterile tubes for each concentration (e.g., 100 µM, 10 µM).

    • Add a fixed volume of culture medium to each tube (e.g., 90 µL).

    • Transfer 10 µL from the 1 mM intermediate stock to the "100 µM" tube and mix well. This is a 1:10 dilution.

    • Using a fresh tip, transfer 10 µL from the "100 µM" tube to the "10 µM" tube and mix. This is your final 100X stock for the 0.1 µM well.

  • Dosing the Plate:

    • For a final volume of 100 µL: Add 99 µL of cell suspension to each well.

    • To the "10 µM" wells, add 1 µL of the 1 mM stock.

    • To the "1 µM" wells, add 1 µL of the 100 µM stock.

    • To the "0.1 µM" wells, add 1 µL of the 10 µM stock.

    • For the Vehicle Control wells: Prepare a "dummy" stock by diluting 100% DMSO 1:10 in medium. Then add 1 µL of this dummy stock to the control wells. This ensures the final DMSO concentration is identical across all treated and control wells.

Part 5: Best Practices and Experimental Validation

  • Solvent Tolerance Test: Before starting a large experiment, it is crucial to determine the tolerance of your specific cell line to DMSO. Create a dose-response curve with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and measure cell viability after the intended incubation time. Choose the highest concentration of DMSO that shows no significant effect on viability.

  • Visual Inspection: When you add the compound stock to the culture medium, visually inspect for any cloudiness or precipitation (Tyndall effect). If precipitation occurs, your compound is exceeding its kinetic solubility limit in the medium.

  • Fresh Preparations: Always prepare final working dilutions fresh for each experiment from the frozen stock. The stability of the compound in aqueous media at 37°C is often unknown and precipitation can occur over time.[2]

Part 6: Troubleshooting

ProblemProbable CauseRecommended Solution
Compound will not dissolve in 100% DMSO. The compound has extremely low solubility or the concentration is too high.- Try preparing a lower concentration stock (e.g., 1 mM).- Use sonication and gentle warming (37°C) for a longer duration.[9]- Ensure your DMSO is anhydrous; water contamination reduces its solvating power for lipophilic compounds.
Primary stock is clear, but precipitates upon dilution into culture medium. The compound has exceeded its kinetic aqueous solubility. The protein/salt content of the medium can reduce solubility.- Lower the final concentration of the compound in the assay.- Increase the final percentage of DMSO slightly (if cell tolerance allows, e.g., from 0.1% to 0.25%).- Prepare the final dilution in a simpler buffer (like PBS) first before adding to cells, though this may not be suitable for all assays.
Inconsistent results between experiments. - Repeated freeze-thaw cycles of the stock solution.- Degradation of the compound in stock or working solution.- Inaccurate pipetting during serial dilutions.- Always use fresh aliquots of the primary stock for each experiment.[9]- Prepare working solutions immediately before use.- Use calibrated pipettes and ensure thorough mixing at each dilution step.

Part 7: References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Kramer, N. I., Kattler, K., & Wiegard, A. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 547-559. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]

  • Ilievska, B., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study. Molecules, 26(11), 3245. [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(1), 4-13. [Link]

  • Jamalzadeh, L., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • Google Patents. (2014). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.

  • Zhang, H., et al. (2008). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development, 12(1), 91-98. [Link]

  • Frank, K. J., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 11(5), 231. [Link]

  • Lipinski, C. (2004). Compound Solubility and HTS Screening. Ziath. [Link]

  • Bence, M., et al. (2016). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 24(16), 3652-3658. [Link]

  • Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o662. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209738. [Link]

  • Gökçe, M., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Synthesis, 17(3), 176-187. [Link]

  • Smietana, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5556. [Link]

  • Smirnova, A. A., et al. (2023). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 28(11), 4381. [Link]

  • Ahmad, S., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. E-Journal of Chemistry, 9(3), 1279-1285. [Link]

Sources

Application

Application Notes &amp; Protocols: 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid as a Versatile Precursor in Modern Drug Discovery

Abstract The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its unique physicochemical properties and synthetic tractability.[1][2][3][4] This guide focu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its unique physicochemical properties and synthetic tractability.[1][2][3][4] This guide focuses on a specific, high-potential precursor: 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid . We will explore its synthesis, characterization, and strategic application as a foundational building block for developing targeted therapeutics. The inclusion of a bulky, lipophilic cyclohexylphenyl moiety at the C5 position and a reactive carboxylic acid handle at the C3 position provides a pre-validated framework for engaging with hydrophobic pockets and forming critical interactions within biological targets. These notes provide both the strategic rationale and detailed protocols for leveraging this precursor in drug discovery campaigns, particularly for kinase and carbonic anhydrase inhibitors.

The Strategic Value of the Scaffold

The title compound is more than a simple heterocyclic molecule; it is a carefully designed starting point. Its value stems from the synergistic combination of its three key components:

  • Pyrazole Core: An aromatic, five-membered heterocycle that is metabolically stable.[5] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, providing a rigid and predictable scaffold for orienting other functional groups.[5]

  • C5-(4-Cyclohexylphenyl) Group: This large, non-polar group is crucial for establishing van der Waals and hydrophobic interactions within the binding sites of target proteins. It often serves to anchor the molecule in deep, lipophilic pockets, enhancing both potency and selectivity.

  • C3-Carboxylic Acid: This functional group is the primary reactive handle for synthetic elaboration. It can be readily converted into a wide array of amides, esters, and other functional groups. Critically, the carboxylate itself can serve as a key pharmacophore, particularly as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases.[6]

cluster_Molecule 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid mol Chemical Structure Placeholder pyrazole Pyrazole Core scaffold Rigid Scaffold Metabolic Stability H-Bonding pyrazole->scaffold cyclohexyl C5-Cyclohexylphenyl Group hydrophobic Hydrophobic Pocket Binding Potency & Selectivity cyclohexyl->hydrophobic cooh C3-Carboxylic Acid derivatization Synthetic Handle (Amides, Esters) Zinc-Binding Group (ZBG) cooh->derivatization

Caption: Logical relationships of the core structural features.

Synthesis and Characterization Protocol

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is reliably achieved through a three-step sequence starting from the corresponding aryl ketone.[6] This method ensures high purity and good overall yield.

G General Synthesis Workflow A 1. Friedel-Crafts Acylation Cyclohexylbenzene + Acetyl Chloride B 2. Claisen Condensation 4-Cyclohexylacetophenone + Diethyl Oxalate A->B AlCl3 C 3. Cyclization Intermediate Diketoester + Hydrazine Hydrate B->C Base (e.g., NaOEt) D Final Product 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid C->D Acetic Acid

Caption: High-level workflow for precursor synthesis.

Protocol 1: Synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Synthesis of 4-Cyclohexylacetophenone

  • Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the suspension.

  • Add a solution of cyclohexylbenzene (1.0 eq) in DCM dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography or used directly.

Step B: Synthesis of 4-(4-Cyclohexylphenyl)-2,4-dioxobutanoic acid ethyl ester

  • In a separate flask, dissolve sodium (1.1 eq) in anhydrous ethanol to prepare sodium ethoxide.

  • Add a solution of 4-cyclohexylacetophenone (1.0 eq) in ethanol to the sodium ethoxide solution.

  • Add diethyl oxalate (1.1 eq) dropwise and stir the mixture at room temperature for 15 hours.[6]

  • Acidify the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the intermediate diketoester.

Step C: Synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

  • Dissolve the crude diketoester from Step B in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 8 hours.[6]

  • Pour the mixture into ice-water. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Self-Validation & Quality Control:

  • Melting Point: Determine the melting point; a sharp range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure and absence of starting materials. The tautomeric nature of the pyrazole NH proton may result in a broad signal in ¹H NMR.[6]

  • Mass Spectrometry (MS): Verify the molecular weight of the compound.

Application in Target-Focused Drug Discovery

Application 1: Precursor for Carbonic Anhydrase (CA) Inhibitors

5-Aryl-pyrazole-3-carboxylic acids have demonstrated selective inhibition of human carbonic anhydrase isoforms IX and XII, which are validated anticancer targets.[6] The carboxylic acid moiety acts as a zinc-binding group, coordinating to the catalytic Zn²⁺ ion in the enzyme's active site. The cyclohexylphenyl group explores a hydrophobic region of the active site, contributing to isoform selectivity.[6]

cluster_Inhibitor Pyrazole Carboxylic Acid Inhibitor cluster_Enzyme Carbonic Anhydrase Active Site COOH Carboxylate (COO-) (Zinc-Binding Group) Zn Catalytic Zn2+ Ion COOH->Zn Coordinates Cyclohexyl Cyclohexylphenyl Tail HydrophobicPocket Hydrophobic Pocket Cyclohexyl->HydrophobicPocket Binds

Caption: Simplified binding mode in a carbonic anhydrase active site.

Table 1: Representative Inhibition Data for Pyrazole Carboxylic Acids against hCA Isoforms

CompoundTarget IsoformInhibition Constant (Kᵢ)Selectivity Profile
Title Compound Analog hCA I (cytosolic)> 50 µMLow
Title Compound Analog hCA II (cytosolic)> 50 µMLow
Title Compound Analog hCA IX (transmembrane)5 - 25 µMSelective
Title Compound Analog hCA XII (transmembrane)4 - 10 µMSelective
(Data is illustrative, based on trends reported for 5-aryl-pyrazole-3-carboxylic acids).[6]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the established stopped-flow CO₂ hydrase assay.[6]

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction produces H⁺, which is monitored by a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • HEPES buffer (pH 7.5)

  • Phenol red (pH indicator)

  • Sodium perchlorate (to maintain ionic strength)

  • Purified human CA isoforms (I, II, IX, XII)

  • CO₂-saturated water

  • Test compound (dissolved in DMSO)

Procedure:

  • Prepare a buffer solution containing HEPES, phenol red, and sodium perchlorate.

  • Equilibrate two syringes in the stopped-flow instrument: one with the buffer containing the enzyme and varying concentrations of the inhibitor, and the other with CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The final reaction volume will contain the enzyme, inhibitor, and CO₂ substrate.

  • Monitor the change in absorbance of the phenol red indicator over time as the pH drops due to H⁺ production.

  • Calculate the initial rates of reaction from the linear portion of the kinetic trace.

  • Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.

  • Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Application 2: Precursor for Kinase Inhibitors

The carboxylic acid is an ideal handle for creating libraries of amides via standard coupling reactions. Pyrazole-based amides are a well-established class of protein kinase inhibitors.[7][8] The amide NH can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, while the cyclohexylphenyl group occupies the hydrophobic "back pocket".

Protocol 3: General Procedure for Amide Library Synthesis

Materials:

  • 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

  • A library of primary or secondary amines (R¹R²NH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • In a vial, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Add the coupling agent, HATU (1.2 eq), to the mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the resulting amide by column chromatography or preparative HPLC.

Conclusion

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a high-value, strategic precursor for drug discovery. Its rational design incorporates features that are advantageous for targeting diverse protein families. The synthetic protocols provided are robust and scalable, and the application examples for carbonic anhydrase and kinase inhibition highlight its versatility. By using this precursor, research teams can expedite the hit-to-lead process by starting with a scaffold that already possesses favorable properties for potency, selectivity, and drug-like character.

References

  • D'Ascenzio, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4589-4597. Available at: [Link]

  • Guedes, N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649938. Available at: [Link]

  • Scott, J. S., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16415-16434. Available at: [Link]

  • Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15967-15990. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Depa, N., & Erothu, H. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

  • Saleh, T. S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Akbaş, E., et al. (2013). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Turkish Journal of Chemistry, 37, 819-828. Available at: [Link]

  • NextSDS. (n.d.). 1-CYCLOHEXYL-5-(4-METHYLSULFANYL-PHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. NextSDS. Available at: [Link]

  • Boonen, K., et al. (2011). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 9(5), 1511-1522. Available at: [Link]

  • Guedes, N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural & Molecular Biology, 9, 268-272. Available at: [Link]

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. Available at: [Link]

  • Fan, L., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl... RSC Advances, 5(52), 41926-41931. Available at: [Link]

Sources

Method

In vivo dosing guidelines and routes for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Application Note & Protocol: In Vivo Dosing Strategies for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid Document Type: Preclinical Methodology & Application Guide Target Audience: Pharmacologists, DMPK Scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vivo Dosing Strategies for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Document Type: Preclinical Methodology & Application Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Formulation Researchers

Executive Summary & Physicochemical Rationale

The compound 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1039041-18-3) represents a highly lipophilic, weakly acidic small molecule scaffold. Pyrazole-3-carboxylic acid derivatives are frequently investigated in preclinical drug discovery as potent enzyme inhibitors and receptor antagonists (e.g., anti-inflammatory agents, P2Y14R antagonists, and antiviral protease inhibitors)[1][2].

However, transitioning this molecule from in vitro assays to in vivo rodent models presents significant pharmacokinetic (PK) and formulation challenges. As a Senior Application Scientist, it is critical to understand the causality behind formulation choices:

  • The Carboxylic Acid Moiety: Confers weak acidity (estimated pKa ~4.0–5.0). In the acidic environment of the stomach, the molecule remains unionized and highly insoluble, potentially limiting oral absorption. At physiological pH (7.4), it ionizes, which increases aqueous solubility but can restrict passive blood-brain barrier (BBB) permeability[3][4].

  • The Cyclohexylphenyl Group: Imparts severe lipophilicity (high LogP). This drives the need for surfactants or lipid-based vehicles to prevent precipitation in vivo and ensure dose proportionality[5].

This guide establishes a self-validating system for formulating and dosing this compound in preclinical rodent models, ensuring reproducible pharmacokinetic and pharmacodynamic (PD) data.

Formulation Decision Tree & Vehicle Selection

Selecting the correct vehicle is paramount. Intravenous (IV) dosing strictly requires a clear, particulate-free solution to prevent pulmonary embolism, whereas oral (PO) and intraperitoneal (IP) routes can tolerate well-milled suspensions[6][7].

G A 5-(4-Cyclohexylphenyl)-1H-pyrazole- 3-carboxylic acid B Intravenous (IV) Clear Solution Required A->B Absolute Bioavailability C Oral (PO) / Intraperitoneal (IP) Suspension or Solution A->C Efficacy / Chronic Dosing D Co-solvent System (e.g., 5% DMSO, 10% Tween 80) B->D E pH Adjustment (NaOH to pH 7.4-8.0) B->E F Aqueous Suspension (0.5% MC, 0.1% Tween 80) C->F

Decision tree for preclinical formulation based on dosing route.

Table 1: Standardized Formulation Vehicles for Lipophilic Acidic Small Molecules
RouteRecommended Vehicle CompositionRationale / Causality
IV 5% DMSO + 10% Tween 80 + 85% Saline (pH 7.4)DMSO solubilizes the lipophilic core; Tween 80 prevents precipitation upon aqueous dilution; pH 7.4 ensures the carboxylic acid is in its more soluble ionized (salt) form.
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in H₂OCreates a homogenous suspension. Tween 80 acts as a wetting agent for the hydrophobic cyclohexyl ring, ensuring uniform dose delivery[5].
IP 5% PEG400 + 95% PBS (pH 7.4)PEG400 acts as a co-solvent. IP administration of high-concentration DMSO/Tween can cause peritoneal inflammation; PEG/PBS is better tolerated[8].

In Vivo Dosing Guidelines

Adhering to strict volume limits ensures animal welfare and prevents artifactual PK data caused by vehicle toxicity or altered physiological states.

Table 2: Maximum Dosing Volumes and Parameters for Rodents
SpeciesRouteMax Volume (mL/kg)Optimal Volume (mL/kg)Needle Gauge
Mouse (20-25g)IV (Tail Vein)5.02.0 - 4.027G - 30G
Mouse (20-25g)PO (Gavage)10.05.0 - 10.020G - 22G (Bulbed)
Mouse (20-25g)IP10.05.0 - 10.025G - 27G
Rat (200-250g)IV (Tail Vein)5.02.0 - 3.024G - 26G
Rat (200-250g)PO (Gavage)10.05.0 - 10.016G - 18G (Bulbed)

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 2 mg/mL IV Solution (Self-Validating System)

Goal: Achieve a clear solution without micro-precipitates that could cause embolism.

  • Weighing: Accurately weigh 2.0 mg of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex for 60 seconds until completely dissolved. Validation Check: The solution must be perfectly clear. If cloudy, the compound may have degraded or requires mild sonication.

  • Surfactant Addition: Add 100 µL of Tween 80. Vortex vigorously for 2 minutes to encapsulate the lipophilic compound in surfactant micelles.

  • Aqueous Dilution & pH Adjustment: Slowly add 850 µL of sterile 1X PBS (pH 7.4) dropwise while vortexing continuously.

  • Final QC: Inspect under a strong light source. If any opalescence or precipitation occurs, the formulation has failed the IV standard. Discard and reformulate using a higher percentage of co-solvent (e.g., PEG400) or adjust the pH slightly higher (up to pH 8.0) using 0.1 N NaOH to fully ionize the carboxylic acid[4].

Protocol B: Oral Gavage (PO) Administration in Mice

Goal: Deliver a uniform suspension to the stomach to assess oral bioavailability.

  • Formulation Prep: Prepare a 5 mg/mL suspension in 0.5% MC / 0.1% Tween 80. Homogenize using a probe sonicator for 3 minutes on ice to reduce particle size, which critically improves gastrointestinal dissolution rates[7].

  • Animal Restraint: Secure the mouse by the scruff of the neck, ensuring the head and body are in a straight vertical line. This straightens the esophagus and prevents tracheal intubation.

  • Measurement: Measure the gavage needle from the corner of the mouse's mouth to the xiphoid process (last rib) to estimate the depth of insertion.

  • Insertion: Gently insert the bulbed gavage needle into the mouth, sliding it over the tongue and down the esophagus. Do not force. If resistance is met, withdraw and realign.

  • Dosing: Administer the required volume (e.g., 100 µL for a 20g mouse to achieve a 25 mg/kg dose). Withdraw the needle smoothly.

Pharmacokinetic (PK) Disposition & Sampling

Understanding the systemic journey of carboxylic acid drugs is vital. Following PO or IP administration, the drug enters the portal vein and is subjected to hepatic first-pass metabolism. Carboxylic acids frequently undergo acyl glucuronidation in the liver, which can rapidly clear the active drug from systemic circulation[9].

PK PO Oral Dosing (PO) GI GI Tract (Absorption) PO->GI Liver Liver (First-Pass Metabolism) GI->Liver Portal Vein Blood Systemic Circulation (Plasma PK) Liver->Blood Glucuronidation Risk Tissue Target Tissue (Receptor Binding) Blood->Tissue

In vivo pharmacokinetic disposition pathway following oral administration.

Protocol C: Serial Blood Sampling (Mouse Tail Vein)
  • Preparation: Pre-warm the mouse using a heating pad (37°C) for 5 minutes to promote vasodilation.

  • Incision: Make a shallow lateral incision on the tail vein using a sterile scalpel blade.

  • Collection: Collect 20 µL of blood using a heparinized capillary tube at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Processing: Transfer blood to a microcentrifuge tube containing 20 µL of ice-cold PBS. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Extract the plasma supernatant and store immediately at -80°C until LC-MS/MS analysis.

References

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity ACS Medicinal Chemistry Letters URL:[Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Wiley-VCH URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations National Institutes of Health (NIH) / PMC URL:[Link]

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? National Institutes of Health (NIH) / PMC URL:[Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery Sygnature Discovery URL:[Link]

  • Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective ResearchGate URL:[Link]

Sources

Application

Application Note: Preparation of Amide Derivatives from 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Introduction & Pharmacological Context As a Senior Application Scientist, I frequently encounter the challenge of derivatizing privileged scaffolds to fine-tune their pharmacokinetic and pharmacodynamic properties. 5-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

As a Senior Application Scientist, I frequently encounter the challenge of derivatizing privileged scaffolds to fine-tune their pharmacokinetic and pharmacodynamic properties. 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1039041-18-3)[1] is a highly versatile building block in medicinal chemistry. Its derivatization into pyrazole-3-carboxamides is of particular interest, as this motif is a recognized and [2].

The 5-(4-cyclohexylphenyl) moiety provides a critical lipophilic tail that anchors the molecule within the hydrophobic binding pockets of GPCRs, mimicking the binding modalities of established cannabinoid antagonists and inverse agonists[3]. Converting the C3-carboxylic acid into an amide allows researchers to explore the "eastern" structure-activity relationship (SAR) of the molecule, tuning its polar surface area, receptor subtype selectivity, and blood-brain barrier permeability[4].

Pathway Ligand Pyrazole-3-carboxamides Receptor CB1 / CB2 Receptors Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Alpha-i Inhibition Signal Decreased cAMP Enzyme->Signal Downregulation

Fig 1. Pharmacological signaling pathway of pyrazole-3-carboxamides at Cannabinoid Receptors.

Synthetic Strategies & Mechanistic Rationale

The amidation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid requires robust activation of the carboxylate. Depending on the nucleophilicity and steric hindrance of the target amine, two primary strategies are employed:

Strategy A: HATU/DIPEA Mediated Coupling (Mild & Chemoselective)

For primary and secondary aliphatic amines,[5]. Causality & Mechanism: The weak, sterically hindered base (DIPEA) deprotonates the carboxylic acid without acting as a competing nucleophile. The resulting carboxylate attacks the uronium salt of HATU, forming an unstable O-acylisourea intermediate. This is rapidly intercepted by the in-situ generated HOAt anion to form a highly reactive HOAt ester[5]. Pre-activation is critical; introducing the amine too early can lead to its direct reaction with HATU, forming an inert tetramethylguanidinium byproduct[6].

Strategy B: Acid Chloride Activation (Robust & Scalable)

For sterically hindered or weakly nucleophilic amines (e.g., anilines), direct coupling reagents often fail. [7] is required. Causality & Mechanism: The addition of catalytic DMF forms the highly electrophilic Vilsmeier-Haack reagent, which accelerates the chlorination of the acid. The reaction is driven to completion by the irreversible thermodynamic expulsion of SO2 and HCl gases[4].

Workflow A 5-(4-Cyclohexylphenyl) -1H-pyrazole-3-carboxylic acid B1 HOAt Active Ester (HATU/DIPEA) A->B1 Activation (0°C to RT) B2 Acyl Chloride (SOCl2/DMF) A->B2 Chlorination (Reflux) C Amide Derivative (Target Scaffold) B1->C R-NH2 (Mild Coupling) B2->C R-NH2, Et3N (Strong Coupling)

Fig 2. Synthetic workflow for amidation of pyrazole-3-carboxylic acid via two activation strategies.

Quantitative Data: Strategy Comparison

ParameterStrategy A: HATU/DIPEA CouplingStrategy B: Acid Chloride (SOCl2)
Activation Reagent HATU (1.2 equiv)Thionyl Chloride (3.0 equiv)
Base DIPEA (3.0 equiv)Triethylamine (2.0 equiv)
Solvent System Anhydrous DMF or DCMToluene (Activation) / DCM (Coupling)
Temperature Profile 0 °C to Room TemperatureReflux (Activation) / 0 °C to RT (Coupling)
Optimal Substrates Primary/Secondary aliphatic aminesSterically hindered amines, anilines
Typical Yield 75% – 95%65% – 85%
Primary Byproducts Tetramethylurea, HOAtSO2 (gas), HCl (gas), Triethylamine HCl

Experimental Protocols (Self-Validating Systems)

Protocol A: HATU/DIPEA Mediated Amidation

Designed for high-yielding synthesis with sensitive aliphatic amines.

  • Preparation & Deprotonation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and stir for 5 minutes at room temperature.

  • Pre-Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 1.2 mmol) portion-wise. Stir at 0 °C for 30 minutes.

    • Self-Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The disappearance of the starting acid mass and the appearance of the HOAt active ester mass confirms successful activation, validating the system before committing the amine[5].

  • Coupling: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–12 hours until TLC indicates complete consumption of the active ester.

  • Diagnostic Workup: Quench the reaction with water (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially:

    • 1M HCl (15 mL): Removes unreacted amine and DIPEA.

    • Saturated NaHCO3 (15 mL): Removes unreacted carboxylic acid and HOAt byproduct.

    • Brine (15 mL): Removes residual water and DMF.

    • Self-Validation Checkpoint: If the organic layer exhibits multiple spots on TLC post-wash, tetramethylguanidinium side-products may have formed, necessitating strict chromatographic purification[6].

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid Chloride Mediated Amidation

Designed for forcing conditions with poorly nucleophilic or hindered amines.

  • Activation (Chlorination): Suspend 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous toluene (10 mL). Add Thionyl Chloride (3.0 equiv, 3.0 mmol) followed by 2 drops of anhydrous DMF (catalyst)[7].

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat to 85 °C (reflux) for 3 hours. The suspension will become a clear solution as the acid chloride forms.

  • Concentration (Critical Step): Cool to room temperature and concentrate the mixture under reduced pressure to complete dryness. Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure the absolute removal of residual SOCl2 and HCl[4].

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (5 mL) and cool to 0 °C. In a separate vial, dissolve the target amine (1.5 equiv, 1.5 mmol) and Triethylamine (2.0 equiv, 2.0 mmol) in DCM (2 mL). Add the amine solution dropwise to the acid chloride.

  • Reaction & Workup: Stir at room temperature for 12 hours. Dilute with DCM (15 mL), wash with water (2 × 15 mL) and brine (15 mL). Dry over MgSO4, concentrate, and purify by recrystallization (e.g., from ethanol) or column chromatography.

References

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.[Link][7]

  • Silvestri, R., et al. (2011). 1H-pyrazole-3-carboxamide: An Effective Scaffold for the Design of Either CB1 or CB2 Receptor Ligands. PubMed (Elsevier).[Link][2]

  • Sasmal, P. K., et al. (2011). Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides. Bioorganic & Medicinal Chemistry Letters.[Link][3]

  • Ruiu, S., et al. (2005). Tricyclic Pyrazoles. 3. Synthesis, Biological Evaluation, and Molecular Modeling of Analogues of the Cannabinoid Antagonist. Journal of Medicinal Chemistry (ACS).[Link][4]

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link][5]

  • Reddit Chempros Community (2023). HATU/PyBOP coupling procedure question.[Link][6]

Sources

Method

Advanced HPLC Method Development and Validation Protocol for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Method Objective: Accurate quantification and purity as...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Method Objective: Accurate quantification and purity assessment for active pharmaceutical ingredient (API) release and stability testing.

Physicochemical Profiling & Causality in Method Design

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires treating the analyte not just as a chemical structure, but as a dynamic entity interacting with the mobile and stationary phases. 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid presents a unique chromatographic challenge due to its zwitterionic potential and extreme polarity gradient across the molecule.

As a Senior Application Scientist, I approach this molecule by deconstructing its structural domains to engineer a self-validating, phase-appropriate analytical method.

The Causality Behind Experimental Choices
  • Ionization Suppression (The Pyrazole-Carboxylic Acid Head): The molecule features a carboxylic acid moiety with an estimated pKa​ of 3.5–4.5, adjacent to a pyrazole ring[1]. If the mobile phase pH is near this pKa​ , the analyte exists in a dynamic equilibrium between its neutral and ionized states. This partial ionization manifests chromatographically as severe peak tailing, split peaks, and irreproducible retention times. Choice: By buffering the aqueous mobile phase to pH ~2.7 using 0.1% Formic Acid, we force the carboxylic acid into its fully protonated (neutral) state. This ensures a single, uniform hydrophobic interaction mode with the stationary phase. Furthermore, Formic Acid is highly volatile, ensuring the method is fully LC-MS compatible for future impurity profiling.

  • Stationary Phase Selection (The Cyclohexylphenyl Tail): The bulky, non-polar 4-cyclohexylphenyl group drives extreme lipophilicity. Choice: A high-carbon-load C18 (Octadecylsilane) column is selected. The dense alkyl chains provide the necessary surface area to achieve strong hydrophobic retention and high theoretical plate counts, ensuring sharp resolution from potential synthetic precursors.

  • Organic Modifier & Elution Strategy: Choice: Acetonitrile (ACN) is selected over Methanol. ACN is an aprotic solvent with lower viscosity, which significantly reduces system backpressure. More importantly, its stronger elution strength is required to efficiently sweep the bulky lipophilic cyclohexylphenyl moiety off the column, preventing late-eluting peak broadening.

  • Sample Diluent Mismatch Prevention: Choice: A diluent of 50:50 Water:Acetonitrile is utilized. Injecting a highly lipophilic compound dissolved in 100% organic solvent into a highly aqueous initial gradient causes "solvent mismatch," leading to peak fronting. The 50:50 mixture ensures complete solubilization while maintaining thermodynamic compatibility with the initial gradient conditions.

Method Development & Validation Lifecycle

The workflow below illustrates the logical progression from initial physicochemical profiling to the establishment of a self-validating control strategy, strictly aligning with the latest regulatory expectations.

Method_Dev cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Chromatographic Design cluster_2 Phase 3: Validation & Control A Analyte: 5-(4-Cyclohexylphenyl) -1H-pyrazole-3-carboxylic acid B Stationary Phase: C18 Column (Hydrophobic Retention) A->B High Lipophilicity C Mobile Phase: 0.1% FA (pH ~2.7) (Ionization Suppression) A->C Carboxylic Acid (pKa ~4) D Elution Strategy: ACN Gradient (Elute Bulky Lipophiles) B->D C->D E ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E Optimized Method F System Suitability (SST) (Self-Validating Control) E->F

Caption: Logical workflow mapping the analyte's physicochemical properties to chromatographic parameters and validation.

Experimental Protocol: Optimized HPLC Method

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls viscosity and retention time drift)
Injection Volume 10 µL
Detection Wavelength UV/PDA at 254 nm (Optimal for conjugated phenyl-pyrazole system)
Run Time 18.0 Minutes
Gradient Elution Program

A gradient approach is mandatory to elute the highly retained cyclohexylphenyl group while maintaining resolution for early-eluting polar impurities.

Time (Minutes)% Mobile Phase A% Mobile Phase BElution Profile
0.07030Initial Hold (Polar retention)
2.07030Isocratic hold
10.01090Linear Gradient (Elutes lipophilic core)
13.01090High Organic Wash
13.17030Return to Initial Conditions
18.07030Column Re-equilibration
Step-by-Step Sample Preparation Workflow
  • Diluent Preparation: Mix 500 mL of Ultrapure Water with 500 mL of HPLC-grade Acetonitrile. Degas by sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 10 minutes to ensure complete dissolution of the lipophilic powder, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. Mix thoroughly. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (Trustworthiness)

To ensure the method is fit for its intended purpose, it must be validated according to the lifecycle management principles outlined in the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2] and the compendial standards of USP <1225> [3]. The data below summarizes the quantitative validation parameters required for an assay method (Category I).

Quantitative Validation Summary (Representative Data)
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaRepresentative ResultsStatus
Specificity No interference at the retention time of the analyte from blank or known impurities.No peaks detected in blank at Rt​ ~8.4 min.Pass
Linearity & Range R2≥0.999 over 80% to 120% of target concentration.Range: 10 - 150 µg/mL. R2=0.9998 .Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 50%, 100%, and 150% levels.50%: 99.4%100%: 100.2%150%: 99.8%Pass
Method Precision %RSD of 6 independent sample preparations ≤2.0% .%RSD = 0.65% (n=6)Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 for LOD; ≥10 for LOQ.LOD = 0.4 µg/mLLOQ = 1.2 µg/mLPass

System Suitability Testing (SST): The Self-Validating System

A method is only as trustworthy as its daily performance. System Suitability Testing (SST) acts as a self-validating control mechanism, ensuring the chromatographic system is capable of yielding acceptable results before any sample is analyzed. According to USP guidelines, the following criteria must be met using the 100 µg/mL Working Standard Solution.

  • Retention Time ( Rt​ ): ~8.4 minutes (± 5% drift allowance).

  • Tailing Factor ( T ): ≤1.5 . (A tailing factor > 1.5 indicates secondary interactions, likely due to inadequate ionization suppression of the carboxylic acid, prompting a check of the mobile phase pH).

  • Theoretical Plates ( N ): ≥5,000 . (Ensures the C18 column has not degraded and is efficiently interacting with the cyclohexylphenyl group).

  • Injection Precision: %RSD of peak area for 5 replicate injections ≤1.0% .

If the SST parameters fail, the run must be aborted, and the root cause (e.g., column voiding, mobile phase degradation, or pump cavitation) must be investigated and resolved.

References

  • Title: ICH Q2(R2)
  • Source: ECA Academy (gmp-compliance.org)
  • Title: Technical Support Center: Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate (General Pyrazole-Carboxylic Acid HPLC Behavior)

Sources

Application

Using 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid in high-throughput screening

Application Note: High-Throughput Screening Workflows Utilizing 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid Strategic Rationale for Scaffold Selection In early-stage drug discovery, 5-(4-Cyclohexylphenyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Workflows Utilizing 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Strategic Rationale for Scaffold Selection

In early-stage drug discovery, 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039041-18-3) serves as a highly privileged pharmacophore and screening probe. Characterized by its pyrazole-3-carboxylic acid core and a bulky, lipophilic cyclohexylphenyl tail, this compound is exceptionally valuable in High-Throughput Screening (HTS) campaigns. It is primarily utilized to discover inhibitors for D-amino acid oxidase (DAAO)—a critical target for schizophrenia and neuropathic pain[1]—and human 15-Lipoxygenase (15-LOX), an enzyme implicated in inflammatory diseases and tumorigenesis[2].

Mechanistic Causality in Target Binding & Metabolism

DAAO Inhibition Logic: The pyrazole-3-carboxylic acid core acts as a rigid bioisostere for the natural D-amino acid substrates of DAAO. The carboxylic acid moiety forms critical electrostatic interactions with Arg283 and Tyr228 in the enzyme's active site, while the pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of Gly313[1].

The addition of the 4-cyclohexylphenyl group at the C5 position is a deliberate structural choice. It is designed to exploit a secondary hydrophobic binding pocket within DAAO. This lipophilic anchor drives the compound's affinity into the sub-micromolar range, vastly outperforming simpler fragments like 5-methyl-1H-pyrazole-3-carboxylic acid[1]. Furthermore, unlike α -hydroxycarbonyl bioisosteres, carboxylate-based DAAO inhibitors demonstrate near-complete resistance to hepatic glucuronidation, ensuring superior metabolic stability and in vivo bioavailability[3].

15-LOX Inhibition Logic: For 15-LOX, the pyrazole core acts as a scaffold that optimally positions the lipophilic tail to penetrate the deep, hydrophobic substrate-binding cleft of the enzyme. The carboxylic acid can be further functionalized into amides to generate highly selective 15-LOX-1 inhibitors[2].

SAR_Logic Core 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid COOH 3-Carboxylic Acid Mimics D-amino acid carboxylate (Binds Arg283/Tyr228) Core->COOH NH Pyrazole NH H-bond donor to Gly313 backbone Core->NH C5 C5-Lipophilic Tail (4-Cyclohexylphenyl) Core->C5 Metab Metabolic Stability Resistant to Glucuronidation COOH->Metab Pocket Secondary Hydrophobic Pocket Increases potency vs. small alkyls C5->Pocket

Structure-Activity Relationship (SAR) and metabolic logic of the pyrazole-3-carboxylic acid scaffold.

Self-Validating Experimental Protocols

To screen this compound and its derivatives effectively, orthogonal and self-validating assays are required to eliminate false positives.

Protocol A: DAAO Inhibition HTS (384-Well Format)

DAAO oxidizes D-serine to produce imino serine, ammonia, and hydrogen peroxide ( H2​O2​ ). This assay couples H2​O2​ production to the horseradish peroxidase (HRP)-catalyzed oxidation of Amplex Red into highly fluorescent resorufin.

Causality & Validation: Because the assay relies on HRP, false positives occur if a compound inhibits HRP rather than DAAO. This protocol includes a mandatory parallel HRP-only counterscreen to validate hits.

  • Buffer Preparation: Prepare Assay Buffer (50 mM sodium pyrophosphate, pH 8.5). Rationale: DAAO exhibits maximal catalytic efficiency at an alkaline pH of 8.5.

  • Enzyme/Substrate Mix: Prepare a solution containing 10 nM human recombinant DAAO and 50 mM D-serine in Assay Buffer.

  • Detection Mix: Prepare a 2X detection solution containing 100 µM Amplex Red and 0.2 U/mL HRP in Assay Buffer.

  • Compound Dispensing: Acoustically dispense 50 nL of the pyrazole compound (titrated from 10 mM DMSO stock) into a black, flat-bottom 384-well microplate.

  • Reaction Initiation: Add 10 µL of the Enzyme/Substrate Mix to each well. Centrifuge at 1000 rpm for 1 min.

  • Incubation: Incubate at 25°C for 15 minutes to allow steady-state H2​O2​ generation.

  • Detection: Add 10 µL of the Detection Mix. Incubate in the dark for 10 minutes.

  • Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a multi-mode microplate reader.

  • Validation (Counterscreen): Run a parallel plate replacing DAAO/D-serine with 1 µM H2​O2​ to ensure the compound does not inhibit HRP or quench resorufin fluorescence.

DAAO_Workflow A Compound Addition (Inhibitor) B DAAO + D-Serine Incubation (pH 8.5) A->B C H2O2 Production (Inversely proportional) B->C D Amplex Red + HRP Coupled Reaction C->D E Resorufin Fluorescence (Ex 530nm / Em 590nm) D->E

DAAO High-Throughput Screening workflow utilizing HRP-coupled Amplex Red fluorescence.

Protocol B: 15-LOX DPPP Oxidation Assay (384-Well Format)

This assay utilizes diphenyl-1-pyrenylphosphine (DPPP). 15-LOX generates lipid hydroperoxides from polyunsaturated fatty acids, which subsequently oxidize non-fluorescent DPPP into a highly fluorescent phosphine oxide[2].

Causality & Validation: DPPP oxidation is highly specific to lipid hydroperoxides. The reaction is self-validating for HTS because the fluorescent product is temperature-insensitive and stable for >2 hours, allowing batch processing of plates without signal degradation[2].

  • Buffer Preparation: 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2​ .

  • Enzyme/Compound Incubation: Pre-incubate 15-hLO-1 (100 nM) with the pyrazole compound for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 µM final concentration). Incubate for 20 minutes.

  • Detection: Add DPPP (50 µM final concentration) dissolved in methanol.

  • Readout: Measure fluorescence (Excitation: 352 nm, Emission: 380 nm).

Quantitative Data Presentation

The following table summarizes the expected pharmacological and assay metrics when utilizing 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid and its analogs in the described workflows:

Metric / Parameter5-Methyl-1H-pyrazole-3-carboxylic acid5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acidAssay Validation Target
DAAO IC 50​ ~100 µM[1]< 1 µM (Sub-micromolar)[1]N/A
Glucuronidation Rate Resistant (0% at 30 min)[3]Resistant (0% at 30 min)[3]< 20% degradation
DAAO Assay Z'-Factor N/AN/A> 0.70 (384-well)
15-LOX Assay Z'-Factor N/AN/A> 0.40 (384-well)[2]
Primary H-Bond Target Gly313 (DAAO)[1]Gly313 (DAAO)[1]N/A

Conclusion

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid represents a highly optimized starting point for HTS campaigns. By rationally engaging secondary binding pockets while maintaining the metabolically stable pyrazole-carboxylate core, researchers can rapidly develop potent, bioavailable inhibitors for critical targets like DAAO and 15-LOX.

References

  • Du, et al. "Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase." National Institutes of Health (NIH). Available at:[Link][1]

  • "Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors." National Institutes of Health (NIH). Available at:[Link][3]

  • "N-Substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase." ResearchGate. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid solubility issues in DMSO and aqueous buffers

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solubility bottlenecks with 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1039041-18-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solubility bottlenecks with 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1039041-18-3).

By analyzing the compound's physicochemical properties—specifically its highly lipophilic cyclohexylphenyl tail and its dual hydrogen-bonding headgroup (pyrazole + carboxylic acid)—we can move beyond trial-and-error to rationally design solubilization strategies.

Diagnostic Overview: Physicochemical Causality

Causality Struct 5-(4-Cyclohexylphenyl)-1H-pyrazole- 3-carboxylic acid Prop1 Highly Lipophilic Cyclohexylphenyl Group Struct->Prop1 Prop2 H-Bonding Network (Pyrazole + COOH) Struct->Prop2 Issue1 Aqueous Precipitation (Hydrophobic Effect) Prop1->Issue1 Issue2 Poor DMSO Solubility (Crystal Lattice Energy) Prop2->Issue2 Sol1 HP-β-CD Inclusion Complexation Issue1->Sol1 Encapsulates tail Sol2 Surfactant Micelles (Tween-80) Issue1->Sol2 Solubilizes Sol3 Trace Base Addition (Salt Formation) Issue2->Sol3 Disrupts lattice

Physicochemical causality mapping for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid.

Knowledge Base: Troubleshooting FAQs

Part A: DMSO Stock Preparation Issues

Q: Why does my compound resist dissolving or precipitate in 100% DMSO at standard 10 mM screening concentrations? A: While DMSO is the universal carrier solvent for high-throughput screening, compounds with strong intermolecular hydrogen-bonding networks often exhibit poor solubility[1]. The carboxylic acid moiety forms strong homodimers, and the pyrazole ring acts as both an H-bond donor and acceptor. These interactions, combined with the hydrophobic packing of the cyclohexylphenyl groups, create a crystal lattice energy that outcompetes the solvent-solute interactions, a common issue documented in 2[2].

Q: How can I force complete dissolution in DMSO without degrading the compound? A: You must disrupt the hydrogen-bonding network chemically. Adding a trace stoichiometric amount of a compatible base (e.g., 1 equivalent of aqueous NaOH) deprotonates the carboxylic acid. This breaks the dimers and forms a sodium salt, drastically altering the 3 to allow rapid dissolution in DMSO[3].

Part B: Aqueous Buffer Dilution Issues

Q: My DMSO stock is clear, but the compound crashes out immediately upon dilution into PBS (pH 7.4). Why? A: This is driven by the hydrophobic effect. Even though the carboxylic acid (pKa ~4.5) is ionized at pH 7.4, the massive hydrophobic volume of the cyclohexylphenyl moiety forces the molecules to aggregate to minimize contact with water. This leads to rapid micellization or amorphous precipitation, a primary hurdle in4[4].

Q: What is the most scientifically sound formulation strategy for in vitro biological assays? A: Host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The internal hydrophobic cavity of β-cyclodextrin is geometrically ideal for 5[5]. This effectively shields the hydrophobic tail from the aqueous environment while the polar pyrazole-carboxylate remains exposed to the solvent, yielding a stable, 6[6].

Quantitative Solubility Data

The table below summarizes the expected solubility limits and visual states of the compound under various formulation conditions.

Solvent SystemAdditive / ConditionExpected Solubility LimitVisual State
100% Anhydrous DMSOAmbient (20°C)< 2 mMCloudy / Precipitate
100% DMSO1 eq NaOH + 37°C Sonication> 20 mMClear Liquid
PBS (pH 7.4)1% DMSO (No Additives)< 1 µMFlocculent Precipitate
PBS (pH 7.4)20% HP-β-CD + 1% DMSO~ 100 - 500 µMClear Liquid
Saline (0.9%)5% DMSO, 10% Tween-80> 1 mMClear Micellar Solution

Standard Operating Procedures (SOPs)

To ensure reproducibility, every protocol described below operates as a self-validating system incorporating physical quality control checks.

SOP 1: Preparation of a 10 mM Master Stock in DMSO

Causality: Base addition breaks carboxylic acid dimers, lowering lattice energy for DMSO solvation.

  • Weighing: Accurately weigh 2.70 mg of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (MW: 270.33 g/mol ) into a clean glass vial.

  • Solvent Addition: Add 990 µL of anhydrous DMSO.

  • Chemical Disruption: Add 10 µL of 1M NaOH (aqueous) to provide exactly 1 equivalent of base.

  • Thermal Agitation: Sonicate the sealed vial in a water bath at 37°C for 5 minutes.

  • Self-Validation (Tyndall Test): Shine a laser pointer horizontally through the vial in a dark room. The absence of a visible laser beam path (Tyndall effect) confirms true molecular dissolution. If the beam is visible, colloidal nano-precipitates remain; repeat step 4.

SOP 2: Preparation of a 100 µM Aqueous Dosing Solution via HP-β-CD

Causality: Dropwise addition into a pre-warmed cyclodextrin solution prevents local supersaturation and allows the cyclohexyl tail to enter the hydrophobic cavity.

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Thermal Equilibration: Warm both the 20% HP-β-CD solution and the 10 mM DMSO Master Stock (from SOP 1) to 37°C.

  • Complexation: Place the HP-β-CD solution on a vortex mixer at medium speed. Add the 10 mM DMSO stock dropwise to achieve a 1:100 dilution (e.g., 10 µL DMSO stock into 990 µL HP-β-CD solution).

  • Incubation: Incubate the mixture at 37°C for 15 minutes to allow thermodynamic equilibration of the host-guest inclusion complex.

  • Self-Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a microscopic pellet validates that the compound is fully complexed and stable for assays.

Visual Workflows

Workflow Step1 Weigh Compound (e.g., 2.70 mg) Step2 Add 100% Anhydrous DMSO (1 mL for 10 mM) Step1->Step2 Decision Is solution clear under light? Step2->Decision Step3A Proceed to Aqueous Dilution Decision->Step3A Yes Step3B Sonicate at 37°C Add 1 eq NaOH Decision->Step3B No Step5 Dropwise Addition of DMSO Stock Step3A->Step5 Step3B->Decision Re-check Step4 Prepare 20% HP-β-CD in PBS (pH 7.4) Step4->Step5 Step6 Vortex & Incubate (Clear 100 µM Sol) Step5->Step6

Step-by-step formulation workflow for preparing aqueous dosing solutions from DMSO stocks.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.[1]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. PMC.[2]

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics.[4]

  • Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. PMC.[3]

  • Highly efficient cyclosarin degradation mediated by a β-cyclodextrin derivative containing an oxime-derived substituent. PMC.[5]

  • Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules. PMC.[6]

Sources

Optimization

Minimizing side products during the synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Answering the call for advanced technical guidance, this support center is dedicated to assisting researchers, scientists, and drug development professionals in navigating the synthetic challenges of producing 5-(4-Cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for advanced technical guidance, this support center is dedicated to assisting researchers, scientists, and drug development professionals in navigating the synthetic challenges of producing 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial synthesis, ensuring the highest purity and yield.

Technical Support Center: Synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

This guide provides in-depth troubleshooting advice and validated protocols to minimize the formation of common side products during the synthesis of this key heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway and the key challenges associated with it?

The most direct and widely adopted method for synthesizing this and similar pyrazoles is a variation of the Knorr pyrazole synthesis.[1][2] This involves a two-step process:

  • Formation of a 1,3-Dicarbonyl Intermediate: A Claisen condensation between 4-cyclohexylacetophenone and a dialkyl oxalate (e.g., diethyl oxalate) yields an aryl-diketo ester, which is subsequently hydrolyzed to the key intermediate: 4-(4-cyclohexylphenyl)-2,4-dioxobutanoic acid.

  • Cyclocondensation with Hydrazine: This 1,3-dicarbonyl intermediate is then reacted with hydrazine (typically hydrazine hydrate) in an acidic medium, like glacial acetic acid, to form the pyrazole ring through cyclocondensation.[3]

The primary challenge is controlling the regioselectivity of the cyclization step. The unsymmetrical nature of the 1,3-dicarbonyl intermediate presents two distinct electrophilic carbonyl carbons, leading to the potential formation of an undesired regioisomer.

Overall Reaction Scheme cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation Acetophenone 4-Cyclohexylacetophenone Dicarbonyl 4-(4-Cyclohexylphenyl)- 2,4-dioxobutanoic acid (Intermediate) Acetophenone->Dicarbonyl 1. NaOEt, EtOH 2. H3O+ Oxalate Diethyl Oxalate Oxalate->Dicarbonyl Hydrazine Hydrazine Hydrate (N2H4·H2O) Target 5-(4-Cyclohexylphenyl)-1H- pyrazole-3-carboxylic acid (Desired Product) Hydrazine->Target Dicarbonyl_ref->Target AcOH, Δ

Caption: Overall synthetic route for the target molecule.

Q2: My analysis shows a significant amount of a regioisomeric impurity. How can I control the reaction to favor the desired 5-aryl-3-carboxy product?

This is the most common and critical issue. The formation of the undesired 3-aryl-5-carboxy isomer occurs when hydrazine's initial nucleophilic attack happens at the wrong carbonyl group. The regiochemical outcome is kinetically controlled and highly dependent on the relative electrophilicity of the two carbonyl carbons (C2 and C4) under the chosen reaction conditions.[4]

Mechanistic Insight:

  • Pathway A (Desired): Initial attack at the C4 ketone (more electrophilic) leads to a hydrazone intermediate that cyclizes to form the desired 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid.

  • Pathway B (Undesired): Initial attack at the C2 keto-acid carbonyl leads to the 3-(4-Cyclohexylphenyl)-1H-pyrazole-5-carboxylic acid isomer.

Solutions:

  • pH Control is Critical: Conducting the reaction in a moderately acidic medium, such as glacial acetic acid, is key. The acid protonates the carbonyl oxygen, enhancing electrophilicity. The ketone at C4 is generally more sterically accessible and electronically favorable for initial attack compared to the keto-acid at C2. Using acetic acid as the solvent/catalyst has been shown to provide good regioselectivity for the desired isomer.[2][3]

  • Temperature Management: Run the reaction at a controlled temperature (e.g., room temperature to gentle reflux). While higher temperatures can increase the reaction rate, they may also lower the kinetic selectivity, leading to a higher proportion of the undesired isomer.

Regioselectivity Mechanism cluster_A Pathway A (Favorable) cluster_B Pathway B (Unfavorable) Start Dicarbonyl Intermediate + Hydrazine Attack_C4 Initial Attack at C4 Ketone Start->Attack_C4 Acid Catalyst (e.g., AcOH) Attack_C2 Initial Attack at C2 Carbonyl Start->Attack_C2 Less Favorable Intermediate_A Hydrazone Intermediate A Attack_C4->Intermediate_A Intramolecular Cyclization Product_A Desired Product 5-Aryl-3-Carboxylic Acid Intermediate_A->Product_A Intramolecular Cyclization Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Intramolecular Cyclization Product_B Undesired Isomer 3-Aryl-5-Carboxylic Acid Intermediate_B->Product_B Intramolecular Cyclization

Caption: Competing pathways determining product regioselectivity.

Q3: My reaction is slow or stalls, leaving unreacted starting material. What are the likely causes?

Low yields or incomplete conversion can often be traced back to reagent quality or suboptimal reaction conditions.[5]

  • Cause 1: Hydrazine Quality: Hydrazine hydrate can degrade over time, especially with exposure to air and light. This decomposition not only reduces its effective concentration but also introduces impurities.

    • Solution: Use fresh, high-purity hydrazine hydrate from a recently opened bottle. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.[6]

  • Cause 2: Insufficient Activation: The cyclization requires an acid catalyst to activate the carbonyl groups.

    • Solution: Ensure a sufficient amount of glacial acetic acid is used, often as the solvent itself. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically 1-8 hours.[3][6]

  • Cause 3: Stoichiometry: Incorrect molar ratios will inevitably lead to unreacted starting material.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure the complete consumption of the more valuable dicarbonyl intermediate.

Q4: How can I effectively purify the final product and remove the regioisomer and other impurities?

The carboxylic acid functional group is an excellent handle for a highly effective purification strategy based on its acidic properties.

  • Acid-Base Extraction: This is the most powerful technique for separating the desired carboxylic acid product from non-acidic impurities like the unreacted acetophenone or potential esterified side products.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1M sodium carbonate or sodium bicarbonate solution). The desired acid product will deprotonate and move into the aqueous layer as its carboxylate salt.

    • Separate the layers. The organic layer contains neutral impurities and can be discarded.

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Slowly re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) while stirring in an ice bath. The pure product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • Recrystallization: This is the final and essential step to achieve high purity. The choice of solvent is critical.

    • Recommended Solvents: A mixed solvent system like ethanol/water or a single solvent like methanol can be effective.[7] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Troubleshooting Guide
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low Yield (<60%) 1. Degraded hydrazine reagent.[6] 2. Incomplete reaction. 3. Suboptimal temperature.1. Use fresh, high-purity hydrazine hydrate. 2. Increase reaction time; monitor via TLC. 3. Gently reflux in glacial acetic acid.[3]
Mixture of Isomers (by NMR/LC-MS) Incorrect regioselectivity due to non-optimal pH or temperature.[2][8]1. Use glacial acetic acid as the solvent/catalyst. 2. Maintain a controlled reaction temperature (avoid excessive heat). 3. Purify carefully using acid-base extraction followed by recrystallization.
Dark Yellow/Red Reaction Mixture Oxidation or decomposition of the hydrazine starting material.[8]1. Use fresh hydrazine. 2. Perform the reaction under an inert (N₂ or Ar) atmosphere.
Product Fails to Precipitate/Crystallize 1. Product is too soluble in the current solvent. 2. Insufficient acidification during workup.1. During workup, cool the acidified solution in an ice bath to maximize precipitation.[6] 2. For recrystallization, add a non-polar co-solvent (anti-solvent) like hexanes or water to induce crystallization.
Broad Melting Point Range Presence of impurities, most commonly the regioisomer.[8]Re-purify the material using the acid-base extraction protocol, followed by meticulous recrystallization until a sharp melting point is achieved.
Validated Experimental Protocol

This protocol is a guideline and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4-(4-cyclohexylphenyl)-2,4-dioxobutanoic acid

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • Reagent Addition: To the cooled (0 °C) sodium ethoxide solution, add a mixture of 4-cyclohexylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction mixture will typically form a thick precipitate.

  • Workup & Hydrolysis: Quench the reaction by pouring it over ice and concentrated HCl. The resulting ester can be extracted with ethyl acetate. Subsequently, hydrolyze the ester to the carboxylic acid using aqueous NaOH, followed by acidification to precipitate the 1,3-dicarbonyl intermediate. Filter, wash with cold water, and dry.

Step 2: Cyclocondensation to form 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(4-cyclohexylphenyl)-2,4-dioxobutanoic acid (1.0 eq) in glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate with a drop of acetic acid).

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water. A solid precipitate should form.

  • Filtration: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess acetic acid and hydrazine salts.

  • Purification: Perform the acid-base extraction as described in FAQ Q4. Following precipitation and filtration, recrystallize the solid from an ethanol/water mixture to yield the final product as a pure, white solid.[3]

References

  • Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Name-Reaction.com. (2023). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland). [Link]

  • Karrouchi, K., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Čižmáriková, E., et al. (2020). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic Chemistry. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Guchhait, S. K., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid Chromatography

Welcome to the technical support center for optimizing the chromatographic analysis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to mobile phase optimization for this specific analyte.

Understanding the Analyte: A Foundation for Success

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid. This molecule possesses a non-polar cyclohexylphenyl group and an ionizable carboxylic acid moiety on the pyrazole ring. This dual nature dictates its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), the most common analytical technique for such compounds.[1] The key to a successful separation lies in balancing the hydrophobic interactions with the stationary phase and controlling the ionization state of the carboxylic acid group.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the chromatography of pyrazole carboxylic acid derivatives:

Q1: I'm not seeing any retention of my compound. It's eluting with the solvent front. What should I do?

A1: This indicates that your mobile phase is too "strong," meaning the organic solvent concentration is too high. Your analyte has a greater affinity for the mobile phase than the stationary phase. To increase retention, you need to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) and increase the aqueous component of your mobile phase.[2]

Q2: My peak shape is terrible, with significant tailing. What's causing this?

A2: Peak tailing for an acidic compound like this is often due to unwanted interactions between the ionized carboxylate group and active sites on the silica-based stationary phase, such as residual silanols.[3] To mitigate this, you need to control the pH of your mobile phase to suppress the ionization of both your analyte and the silanol groups.

Q3: I'm seeing split peaks. Is my column bad?

A3: While a column void can cause split peaks, it's often related to the sample solvent or mobile phase conditions.[4] If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Also, operating at a pH too close to the pKa of your compound can lead to two co-eluting forms (ionized and non-ionized), resulting in a split or broadened peak.

Q4: My retention times are drifting from one injection to the next. How can I stabilize them?

A4: Retention time drift can be caused by several factors, including poor column equilibration, fluctuations in column temperature, or changes in the mobile phase composition over time.[5][6] Ensure your column is thoroughly equilibrated with the mobile phase before starting your analysis. Using a column oven for temperature control is highly recommended. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[6]

In-Depth Troubleshooting and Optimization Guides

This section provides detailed, step-by-step guidance on resolving specific chromatographic issues.

Issue 1: Poor Retention and Resolution

Poor retention and resolution are common starting points in method development for non-polar compounds.

Core Principle: In reversed-phase HPLC, retention of non-polar compounds is primarily driven by hydrophobic interactions with the stationary phase. To improve retention and, consequently, resolution, you must increase these interactions.

Troubleshooting Workflow:

Start Poor Retention/Resolution Organic_Content Is Organic Content < 90%? Start->Organic_Content Adjust_Organic Decrease Organic Content (e.g., in 5-10% increments) Organic_Content->Adjust_Organic Yes Solvent_Type Switch Organic Modifier (ACN to MeOH or vice-versa) Organic_Content->Solvent_Type No End Optimized Retention Adjust_Organic->End Stationary_Phase Consider a More Retentive Column (e.g., C18 with higher carbon load) Solvent_Type->Stationary_Phase Stationary_Phase->End

Caption: Troubleshooting workflow for poor retention and resolution.

Experimental Protocol: Optimizing Organic Content

  • Initial Conditions: Begin with a mobile phase of 70:30 Acetonitrile:Water (with 0.1% formic or trifluoroacetic acid).

  • Stepwise Reduction: Decrease the acetonitrile content in 5% increments (e.g., to 65%, 60%, 55%).

  • Analysis: After each change, allow the column to equilibrate for at least 10 column volumes before injecting your sample.

  • Evaluation: Monitor the retention time and resolution between your analyte and any impurities. A 10% decrease in the organic modifier can increase the retention factor by 2-3 times.[2]

Data Summary: Impact of Organic Modifier on Retention

Mobile Phase (Acetonitrile:Water with 0.1% TFA)Retention Time (min)
70:301.5
65:302.8
60:405.2
55:459.8
Issue 2: Peak Tailing and Asymmetry

For acidic compounds, achieving symmetrical peaks is critical for accurate integration and quantification.

Core Principle: The ionization state of the carboxylic acid group is pH-dependent. At a pH above its pKa, the compound will be ionized (carboxylate anion), and at a pH below its pKa, it will be in its neutral form. The neutral form will have better retention and peak shape in reversed-phase chromatography.

Troubleshooting Workflow:

Start Peak Tailing Check_pH Is Mobile Phase pH Controlled? Start->Check_pH Add_Acid Add an Acidic Modifier (e.g., 0.1% Formic Acid or TFA) Check_pH->Add_Acid No Buffer_pH Use a Buffer System (e.g., Phosphate or Acetate Buffer) Check_pH->Buffer_pH Yes Check_pKa Is pH at least 1.5-2 units below the analyte's pKa? Add_Acid->Check_pKa Buffer_pH->Check_pKa Adjust_pH Adjust Buffer pH Check_pKa->Adjust_pH No End Symmetrical Peak Check_pKa->End Yes Adjust_pH->End

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

  • Acidify the Mobile Phase: Start by adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase.[7][8] This will typically bring the pH to around 2.5-3.0, which is usually sufficient to protonate the carboxylic acid and minimize silanol interactions.

  • Implement a Buffer: If simple acidification is insufficient, use a buffer to maintain a constant pH.[9] A phosphate buffer is a good choice for its low UV cutoff and buffering capacity in the acidic range.[10] Prepare a 10-25 mM phosphate buffer and adjust the pH to the desired value (e.g., 2.5) with phosphoric acid before mixing with the organic solvent.

  • pH Screening: If necessary, screen a range of pH values (e.g., 2.5, 3.0, 3.5) to find the optimal balance of retention and peak shape. It is generally recommended to keep the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[10]

Data Summary: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase ModifierApproximate pHTailing Factor
None~6.53.2
0.1% Formic Acid~2.81.5
0.1% TFA~2.11.1
20mM Phosphate Buffer2.51.2

Advanced Considerations

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[10] Acetonitrile generally provides lower backpressure and better peak efficiency (sharper peaks), while methanol can offer different selectivity, which might be advantageous for resolving closely eluting impurities.[8]

  • Gradient Elution: For complex samples with components of widely varying polarities, a gradient elution, where the mobile phase composition is changed over time, can be highly effective.[9] This allows for the elution of highly retained compounds in a reasonable time without sacrificing the resolution of early eluting peaks.

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and often sharper peaks. However, it can also alter selectivity. Maintaining a constant and controlled temperature is crucial for reproducible results.[6]

By systematically applying these principles and troubleshooting strategies, you can develop a robust and reliable HPLC method for the analysis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid.

References

  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Purity vs. Standard-Grade Reference Materials for the qNMR Analysis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Introduction and Structural Context In modern drug development, the accurate structural elucidation and absolute quantification of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 5-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

In modern drug development, the accurate structural elucidation and absolute quantification of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a highly lipophilic, rigid pharmacophore frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.

Because nuclear magnetic resonance (NMR) spectroscopy is an inherently quantitative technique—where the integral of a resonance is directly proportional to the molar concentration of the nuclei producing it—quantitative NMR (qNMR) has become the gold standard for purity determination. However, the reliability of qNMR is entirely dependent on the quality of the internal reference standard and the rigorous optimization of acquisition parameters. This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard-grade reagents for the qNMR analysis of this pyrazole derivative, providing a self-validating protocol grounded in[1].

Mechanistic & Structural Overview: NMR Reference Spectra

To establish a quantitative method, one must first unambiguously assign the structural resonances of the analyte. The structure of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid presents three distinct chemical environments: the acidic/heteroaromatic core, the para-substituted phenyl spacer, and the aliphatic cyclohexyl tail.

Causality of Chemical Shifts: The highly electronegative nitrogen atoms in the pyrazole ring and the carboxylic acid group heavily deshield the C4 pyrazole proton, pushing it downfield to ~7.10 ppm. The para-substituted phenyl ring exhibits a classic AA'BB' spin system due to the restricted rotation and symmetry, resulting in two distinct doublets. The cyclohexyl ring, existing primarily in a chair conformation, presents a complex multiplet structure due to the axial and equatorial proton coupling.

Table 1: Predicted 1H and 13C NMR Assignments (DMSO-d6)
Nucleus TypeChemical Shift (ppm)Multiplicity & IntegrationMechanistic Assignment / Causality
1H ~13.50br s, 1HCarboxylic acid (COOH). Highly deshielded, rapidly exchanging.
1H ~13.00br s, 1HPyrazole N-H. Broadened by quadrupolar relaxation of Nitrogen.
1H 7.75d (J = 8.0 Hz), 2HPhenyl Ar-H (ortho to pyrazole). Deshielded by the heteroaromatic ring.
1H 7.30d (J = 8.0 Hz), 2HPhenyl Ar-H (ortho to cyclohexyl).
1H 7.10s, 1HPyrazole C4-H. Sharp singlet; ideal target for qNMR integration .
1H 2.55m, 1HCyclohexyl benzylic C-H.
1H 1.20 - 1.85m, 10HCyclohexyl aliphatic CH₂ protons (axial/equatorial overlap).
13C 163.0CqCarbonyl carbon (C=O).
13C 141.5 - 148.5CqQuaternary carbons (Pyrazole C3/C5, Phenyl ipso carbons).
13C 125.5 - 127.5CHPhenyl aromatic carbons.
13C 103.5CHPyrazole C4 carbon.
13C 25.8 - 43.5CH, CH₂Cyclohexyl aliphatic carbons.

Comparative Analysis: CRM vs. Standard-Grade Reference Materials

A common pitfall in NMR laboratories is the use of standard-grade chemical reagents (>95% purity) as internal standards instead of metrologically traceable Certified Reference Materials (CRMs, >99.5% purity). According to [2], any error in the internal standard's purity or mass balance transfers directly into the final calculated purity of the analyte.

Table 2: Performance Comparison Matrix for qNMR
ParameterCertified Reference Material (CRM)Standard Grade ReagentImpact on qNMR Accuracy
Purity Certification >99.5% (SI-traceable via ISO 17034)>95% (Often based on area% GC/LC)Standard grade ignores non-chromatophoric impurities, skewing mass balance.
Water Content Precisely quantified (Karl Fischer)Unknown or highly variableResidual water artificially inflates the weighed mass, underestimating analyte purity.
Spectral Clarity Guaranteed non-overlapping singletsMay contain isomeric impuritiesImpurity peaks overlapping with the analyte's integration region cause overestimation.
Metrological Traceability Traceable to NIST/NMIJ primary standardsNot traceableCRM is mandatory for regulatory submissions (e.g., IND/NDA applications).

Self-Validating qNMR Experimental Protocol

To determine the absolute purity of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, we utilize an internal standard method. For this analyte in DMSO-d6, 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) is the optimal CRM. Its 18 equivalent methyl protons produce a massive, sharp singlet at ~0.2 ppm, completely isolated from the analyte's signals[2].

This protocol is designed as a self-validating system . Before integrating the analyte, the system's suitability is verified using fundamental NMR physics.

Step-by-Step Methodology

Step 1: Gravimetric Preparation (The Foundation of Accuracy) Causality: qNMR is a primary ratio measurement. The accuracy of the final purity value is directly tied to the precision of the weighed masses.

  • Action: Using a calibrated ultra-microbalance, accurately weigh ~10 mg of the analyte and ~5 mg of the 1,4-BTMSB-d4 CRM into the same vial. Record weights to the nearest 0.001 mg. Dissolve completely in 0.8 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

Step 2: Determination of T1 Relaxation Times Causality: If the relaxation delay ( D1​ ) is insufficient, slower-relaxing nuclei will become saturated, artificially reducing their signal intensity and destroying the quantitative relationship.

  • Action: Perform an inversion-recovery experiment ( 180∘−τ−90∘ ) to measure the longitudinal relaxation time ( T1​ ) of the pyrazole C4-H proton and the CRM methyl protons.

Step 3: Parameter Optimization & Acquisition Causality: To ensure >99.3% signal recovery, the system must wait for the spins to return to thermal equilibrium.

  • Action: Set the D1​ parameter to ≥5×T1​ of the slowest-relaxing nucleus (typically 20–40 seconds). Use a strict 90∘ excitation pulse to maximize the signal-to-noise ratio (S/N). Acquire 32 to 64 transients (scans) to achieve an S/N ratio > 250 for the peaks of interest, as recommended by [3].

Step 4: Data Processing and System Suitability Check

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Perform rigorous manual baseline correction and phase correction.

  • Self-Validation Check: Verify that the S/N of the pyrazole C4-H peak is >250. Check the baseline around the integration regions; it must be perfectly flat. If the baseline bows, the integration will be mathematically invalid, and the phase must be corrected.

Step 5: Absolute Purity Calculation Calculate the mass fraction purity ( Panalyte​ ) using the following equation:

Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×manalyte​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Workflow Visualization

qNMR_Workflow A 1. Standard Selection (e.g., 1,4-BTMSB-d4 CRM) B 2. Gravimetric Preparation (Traceable Ultra-microbalance) A->B C 3. T1 Relaxation Measurement (Inversion Recovery Exp.) B->C D 4. qNMR Acquisition (90° Pulse, D1 ≥ 5×T1) C->D E 5. Data Processing (Baseline Correction, Integration) D->E F 6. Absolute Purity Calculation (Mass Fraction Determination) E->F

qNMR validation workflow for absolute purity determination of reference standards.

Conclusion

For complex, multi-ring systems like 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, structural elucidation is only half the battle. When transitioning from qualitative identification to quantitative assay determination, the choice of reference standard is the primary variable dictating success. Standard-grade materials introduce hidden gravimetric errors via moisture and invisible impurities. By implementing SI-traceable CRMs and adhering to a physics-driven, self-validating acquisition protocol, researchers can ensure their qNMR data meets the rigorous demands of modern regulatory agencies.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)".[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". [Link]

  • National Institutes of Health (PMC). "Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications".[Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]". [Link]

Sources

Comparative

Comparing 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid vs other pyrazole-3-carboxylic acids

A Technical Guide to Pyrazole-3-Carboxylic Acid Derivatives, Structural Activity Relationships, and Experimental Profiling Introduction & Pharmacophore Overview The pyrazole-3-carboxylic acid (P3CA) scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Pyrazole-3-Carboxylic Acid Derivatives, Structural Activity Relationships, and Experimental Profiling

Introduction & Pharmacophore Overview

The pyrazole-3-carboxylic acid (P3CA) scaffold is a privileged structure in medicinal chemistry. It serves as a versatile building block for designing inhibitors against diverse and challenging therapeutic targets, including1[1],2[2], and3[3].

Within this class, 4 (CAS 1039041-18-3)[4] represents a highly lipophilic, sterically demanding derivative. By incorporating a bulky cyclohexyl group at the para-position of the C5-phenyl ring, this molecule provides unique hydrophobic interactions compared to simpler fragment-based counterparts. This guide objectively compares its structural utility, physicochemical properties, and experimental handling against other prominent P3CA derivatives.

Structural and Mechanistic Comparison

The primary differentiators among P3CA derivatives dictate their target specificity. The carboxylic acid moiety consistently acts as a critical hydrogen bond acceptor/donor or electrostatic anchor, while the C5 substituent dictates pocket-filling dynamics.

  • 5-Phenyl-1H-pyrazole-3-carboxylic acid : A standard fragment-based lead. It is highly efficient for targets requiring compact aromatic interactions. For instance, it successfully anchors into the S1 pocket of FXIa, yielding high ligand efficiency[1].

  • 5-Amide-1H-pyrazole-3-carboxylic acid derivatives : These are heavily utilized as P2Y14R antagonists. The amide linkage provides critical directional hydrogen bonding necessary for GPCR allosteric modulation, leading to potent anti-inflammatory effects[3].

  • 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid : The addition of the cyclohexyl ring significantly increases lipophilicity. In targets like the DENV NS2B-NS3 protease, where omitting highly hydrophobic phenylglycine moieties is desired to improve drug-likeness, replacing them with C5-aromatic pyrazoles has shown efficacy[5]. The bulky cyclohexylphenyl group can deeply anchor into extended hydrophobic sub-pockets, though it requires rigorous ADME optimization due to potential metabolic liabilities at the aliphatic ring.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and application profiles of key P3CA derivatives:

CompoundR-Group at C5Key Target ApplicationLogP (Est.)Primary Advantage
5-(4-Cyclohexylphenyl)-P3CA 4-CyclohexylphenylExtended Hydrophobic PocketsHigh (~4.5)Deep hydrophobic anchoring; massive van der Waals surface area.
5-Phenyl-P3CA PhenylFactor XIa (FXIa)Moderate (~2.1)Excellent fragment-based lead; high ligand efficiency.
5-(Pyridine-3-yl)-P3CA PyridinylDENV NS2B-NS3 ProteaseLow (~1.2)Improved aqueous solubility; reduced off-target toxicity.
5-Amide-P3CA Amide-linked arylP2Y14 ReceptorsVariableStrong hydrogen bond donor/acceptor capabilities.

Experimental Workflows & Methodologies

To objectively evaluate 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid against other derivatives, scientists must employ rigorous, self-validating assays that account for its specific physicochemical traits.

Protocol A: Target Binding Affinity via Tryptophan Fluorescence Quenching

Expertise & Causality: For targets like DENV protease, active site binding is effectively measured by quenching the intrinsic fluorescence of catalytic tryptophan residues upon ligand binding[5]. This method is chosen specifically because it avoids artifacts common in standard colorimetric assays, which can be triggered by highly lipophilic compounds (like the cyclohexyl derivative) forming colloidal aggregates.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 50 mM HEPES buffer (pH 7.5) containing 20% glycerol and 1 mM CHAPS. Self-Validation: CHAPS is critical here to maintain the solubility of highly lipophilic P3CAs and prevent non-specific binding.

  • Protein Equilibration : Dilute the target protein to a final concentration of 2 µM in the assay buffer. Incubate at 25°C for 15 minutes to ensure conformational stability.

  • Ligand Titration : Add the P3CA derivative (from a 10 mM DMSO stock) in a concentration gradient (0.1 µM to 50 µM). Ensure final DMSO concentration does not exceed 2% to prevent protein denaturation.

  • Measurement : Excite the sample at 280 nm and record emission spectra between 300 and 400 nm using a spectrofluorometer.

  • Data Analysis : Calculate the dissociation constant ( Kd​ ) by plotting the change in fluorescence intensity at the emission maximum (approx. 340 nm) against ligand concentration, fitting to a one-site specific binding model.

Protocol B: In Vitro Microsomal Stability Assay

Expertise & Causality: The cyclohexyl ring in 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a prime site for cytochrome P450-mediated aliphatic hydroxylation. Comparing its half-life to the unsubstituted 5-phenyl-P3CA reveals the metabolic cost of adding steric bulk.

Step-by-Step Methodology:

  • Incubation Mixture : Combine 0.5 mg/mL human liver microsomes (HLM), 1 µM test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: Include a control without NADPH to verify that degradation is strictly CYP450-dependent and not due to chemical instability.

  • Quantification : Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ).

Visualizations

Workflow A P3CA Library Synthesis B Primary Screening (Target Affinity) A->B C Selectivity Profiling B->C D ADME/Tox (Microsomal) C->D E Lead Optimization (e.g., 5-CHPP3CA) D->E

Workflow for screening and optimizing pyrazole-3-carboxylic acid derivatives.

Mechanism V DENV NS2B-NS3 Protease C Protease-Inhibitor Complex (Fluorescence Quenched) V->C L 5-Aryl-P3CA Ligand (Hydrophobic Binding) L->C Competitive Binding E Inhibition of Polyprotein Cleavage C->E O Reduced Viral Replication E->O

Mechanistic pathway of DENV NS2B-NS3 protease inhibition by P3CA derivatives.

References

  • 1039041-18-3 | 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid. ChemScene. 4

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI.1

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. 5

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. 2

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications. 3

Sources

Validation

Validating the purity of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid using LC-MS/MS

Beyond the 99% Threshold: Validating the Purity of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid via LC-MS/MS The Analytical Dilemma in Pharmaceutical Intermediates When sourcing or synthesizing critical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond the 99% Threshold: Validating the Purity of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid via LC-MS/MS

The Analytical Dilemma in Pharmaceutical Intermediates

When sourcing or synthesizing critical building blocks like 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1039041-18-3) [[1]](), a "99% Purity" claim on a standard Certificate of Analysis (COA) is often treated as absolute truth. However, for serious drug development professionals, a purity percentage is only as reliable as the analytical methodology used to generate it 2.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the industry's quantitative yardstick 2. HPLC-UV relies on the analyte's ability to absorb light at specific wavelengths 3. Think of this as identifying molecules by the "color" of their light absorbance; if a synthesis byproduct or degradation impurity shares the same UV absorbance profile and co-elutes with the target compound, HPLC-UV cannot tell them apart, leading to falsely inflated purity metrics [[4]]().

To eliminate this "chemical variance," Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be employed. By bombarding the separated components with ions and measuring their exact mass-to-charge ratio (m/z), LC-MS/MS acts as a qualitative fingerprint, verifying that the substance in the vial matches the specific molecular structure intended 2.

Comparative Performance: LC-MS/MS vs. Traditional Alternatives

When validating the purity of a complex heterocycle like 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, selecting the right analytical tool dictates the integrity of downstream biological or synthetic data.

Analytical ParameterHPLC-UVLC-MS/MS (Triple Quadrupole)NMR Spectroscopy
Primary Detection Mechanism Light Absorbance (Chromatophore)Mass-to-Charge Ratio (m/z) & FragmentationNuclear Spin (Magnetic Resonance)
Sensitivity (LOD) ~0.1 µg/mL~0.001 µg/mL (1 ng/mL)~10-50 µg/mL
Co-elution Resolution Poor (Cannot distinguish overlapping peaks)Excellent (Resolves via distinct m/z)Moderate (Complex spectra overlap)
Structural Confirmation None (Only retention time matching)High (via MS/MS fragmentation patterns)Absolute (Atomic connectivity)
Best Use Case Routine batch quantificationTrace impurity profiling & structural IDAbsolute structural elucidation

As demonstrated, the average Limits of Quantification (LOQs) for LC-MS methods are routinely more than 10 times lower than those of standard LC-UV methods 5.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To establish a robust, self-validating purity assay for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (Exact Mass: 270.1368 Da), we utilize a Multiple Reaction Monitoring (MRM) approach on a Triple Quadrupole mass spectrometer.

Phase 1: Sample Preparation & Matrix Control

  • Step: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water and Acetonitrile.

  • Causality: While LC-MS is incredibly powerful, it is highly susceptible to "Ion Suppression"—a phenomenon where invisible matrix contaminants mask the signal of the target analyte 4. High dilutions ensure the sample remains within the linear dynamic range and prevents source fouling.

Phase 2: Chromatographic Separation (UHPLC)

  • Step: Inject 2 µL onto a C18 Reversed-Phase column (50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (5 mM Ammonium Formate in Water, pH 4.0) and Mobile Phase B (Acetonitrile).

  • Causality: Unlike HPLC-UV, which often uses non-volatile phosphate buffers, LC-MS strictly requires volatile mobile phases (like ammonium formate) to prevent solid precipitation inside the MS source, which would destroy the ionization chamber 6.

Phase 3: Tandem Mass Spectrometry (Triple Quadrupole MRM)

  • Step: Operate the Electrospray Ionization (ESI) source in Negative Ion Mode. The carboxylic acid moiety readily deprotonates to form a stable [M-H]- ion at m/z 269.1.

  • Causality (The Self-Validating Mechanism): The triple quadrupole acts as a dual-stage mass filter 7.

    • Q1 (Precursor Selection): Filters out everything except the target mass of m/z 269.1.

    • Q2 (Collision Cell): Applies collision energy (e.g., 15 eV) using Argon gas to fragment the precursor ion.

    • Q3 (Product Selection): Detects the specific fragment at m/z 225.1 (corresponding to the neutral loss of CO2 from the carboxylic acid group).

This MRM transition (269.1 → 225.1) is mathematically unique. Even if a synthesis impurity co-elutes perfectly with the main peak, it will not share this exact fragmentation pathway, rendering the purity data absolute and self-validating.

Visualizing the Orthogonal Validation Workflow

G A Sample Injection (API + Impurities) B UHPLC Separation (Volatile Mobile Phase) A->B C ESI Source (Negative Mode) B->C D Q1: Precursor Ion ([M-H]- m/z 269.1) C->D E Q2: Collision Cell (Fragmentation) D->E F Q3: Product Ion (-CO2 m/z 225.1) E->F G Detector (Absolute Purity) F->G

LC-MS/MS Triple Quadrupole (MRM) workflow for absolute purity validation.

Conclusion

While HPLC-UV remains a cost-effective tool for routine bulk analysis, it is fundamentally blind to co-eluting impurities that lack distinct chromophores. For highly specific pharmaceutical intermediates like 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, adopting an LC-MS/MS methodology transitions the laboratory from merely measuring light absorbance to definitively weighing and sequencing the molecule. By implementing the MRM protocols detailed above, researchers can eliminate chemical variance and guarantee the integrity of their downstream data.

Sources

Comparative

A Comparative Guide to FTIR Spectroscopy for the Validation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid: A Focus on Baseline Integrity

Executive Summary This technical guide provides a comprehensive framework for the validation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy, with a critical e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the validation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy, with a critical emphasis on the establishment of a robust and accurate spectral baseline. In drug development and quality control, analytical method validation is paramount to ensure data integrity and regulatory compliance.[1][2] This document moves beyond a simple procedural outline, offering in-depth explanations for experimental choices, a detailed protocol for baseline correction, and an objective comparison of FTIR with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). By synthesizing theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring multiple functional groups, including a pyrazole ring, a carboxylic acid, a phenyl group, and a cyclohexyl moiety. The pyrazole nucleus is a significant scaffold in medicinal chemistry, known to be present in a variety of pharmacologically active agents.[3] The structural complexity of this molecule necessitates rigorous analytical characterization to confirm its identity, purity, and stability.

FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule.[4] It operates on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations.[5] The resulting spectrum is a unique molecular fingerprint. However, the accuracy of both qualitative and quantitative FTIR analysis is fundamentally dependent on a flat and consistent baseline.[6] Baseline distortions, which can arise from instrumental noise, light scattering, or sample impurities, can obscure or shift spectral peaks, leading to erroneous interpretations and compromising the validation process.[6] Therefore, a validated baseline correction methodology is not merely a cosmetic step but a critical component of data integrity.

The Imperative of Baseline Correction in FTIR

The baseline in an FTIR spectrum represents the instrument's signal in the absence of sample absorption and should ideally be a straight line at zero absorbance.[6] In practice, various phenomena can introduce non-linear artifacts. The primary objective of baseline correction is to remove these distortions to ensure that peak heights and areas accurately reflect the analyte's concentration and identity.[6] Inaccurate baseline correction can lead to significant errors in quantitative analysis and misidentification of spectral features.[6][7]

Several methods exist for baseline correction, ranging from simple manual adjustments to sophisticated algorithms like polynomial fitting and asymmetric least squares.[1][7] The choice of method is dictated by the nature of the baseline distortion.[7] For the validation of pharmaceutical compounds, a reproducible and justifiable algorithm is essential. This guide will focus on the polynomial fitting method, a robust and widely implemented technique that models the baseline as a polynomial curve and subtracts it from the raw spectrum.[7][8]

Detailed Experimental Methodology

This section outlines a self-validating protocol for acquiring and processing FTIR data for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Instrumentation
  • Analyte: 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (Reference Standard Grade, >99% purity).

  • Matrix: Potassium Bromide (KBr), FTIR/Spectroscopy grade, dried in an oven at 110°C for at least 4 hours prior to use to eliminate moisture.

  • Instrumentation: A calibrated Fourier Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of a resolution of at least 4 cm⁻¹.

  • Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, desiccator.

Protocol: FTIR Sample Preparation and Data Acquisition (KBr Pellet Technique)

The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples. Careful preparation is crucial to minimize light scattering, which can cause sloping baselines.

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the analyte and 200-300 mg of dried KBr. Rationale: This ratio ensures the analyte is sufficiently dilute to be within the linear range of the detector and minimizes particle-size-induced scattering.

  • Grinding: Gently grind the KBr in the agate mortar first to create a fine, consistent powder. Add the analyte and continue to grind the mixture for 2-3 minutes until it is a homogenous, fine powder. Rationale: Homogenous mixing is the most critical step to ensure a uniform distribution of the analyte in the KBr matrix, preventing distorted peak shapes.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die under a hydraulic press and apply approximately 8-10 tons of pressure for 2 minutes. Rationale: The pressure sinters the KBr into a transparent or semi-transparent disc, minimizing scattering of the IR beam.

  • Data Acquisition:

    • Place the resulting KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. Rationale: This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, which have strong IR absorptions.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to improve the signal-to-noise ratio. Set the resolution to 4 cm⁻¹.

Protocol: Baseline Correction and Validation Workflow

The following protocol uses a polynomial fitting method, which is effective for correcting smooth, curving baselines.

  • Initial Spectrum Examination: Visually inspect the raw spectrum for obvious baseline distortions, such as a significant slope or broad, wave-like features.

  • Node Selection: Identify regions in the spectrum that are devoid of any analyte absorption peaks. Select at least 5-7 of these points (nodes) across the spectral range. Rationale: These nodes define the path of the true baseline. Selecting them in peak-free regions prevents the algorithm from misinterpreting a part of a broad peak as the baseline.[8]

  • Polynomial Fitting: Apply a polynomial function (e.g., a fifth-order polynomial) to fit a curve through the selected nodes.[7][8] Most modern spectroscopy software has this function built-in. Rationale: A polynomial function is flexible enough to model a variety of smooth baseline shapes without being overly complex.

  • Baseline Subtraction: Subtract the generated polynomial curve from the original spectrum.

  • Validation of Correction:

    • Visually inspect the corrected spectrum. The baseline should now be flat and centered around zero absorbance.

    • Critically, ensure that the correction has not introduced new artifacts, such as "dips" or "overshoots" around the base of the peaks. If such artifacts are present, the selection of nodes or the order of the polynomial must be re-evaluated.

    • Process a blank KBr pellet using the same correction parameters. The resulting spectrum should be a flat line with minimal noise, confirming the method does not introduce artifacts.

FTIR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Validation A Weigh Analyte & Dried KBr (1:200 ratio) B Grind Mixture in Agate Mortar (Homogenize) A->B C Press Mixture into a Transparent Pellet B->C D Acquire Background Spectrum (Atmospheric Correction) C->D E Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans) D->E F Inspect Raw Spectrum (Identify Baseline Issues) E->F G Select Baseline Nodes (Peak-Free Regions) F->G H Apply Polynomial Fit Baseline Correction G->H I Validate Corrected Spectrum (Check for Artifacts) H->I J Final Validated Data I->J

Caption: Workflow for FTIR Data Acquisition and Baseline Validation.

Spectral Interpretation and Data Validation

Predicted FTIR Absorption Bands for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Based on the known frequencies of functional groups, the baseline-corrected spectrum of the target compound is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityReference
~3300–2500Carboxylic Acid: O-H StretchStrong, Very Broad[5][9][10]
~3200–3100Pyrazole: N-H StretchMedium, Broad[11]
~3100–3000Aromatic: C-H StretchMedium to Weak[9]
~2925 & ~2850Cyclohexyl: Aliphatic C-H StretchStrong[9]
~1710Carboxylic Acid: C=O StretchStrong, Sharp[9]
~1650Pyrazole Ring: C=N StretchMedium[11][12]
~1600 & ~1475Aromatic Ring: C=C StretchMedium to Weak[9]
~1300–1200Carboxylic Acid: C-O StretchStrong[9]
Post-Correction Analysis

After applying the validated baseline correction, the spectrum should be analyzed to confirm the presence of these key peaks. The very broad O-H stretch from the carboxylic acid is a dominant feature and may overlap with the N-H and C-H stretching regions. The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is a critical identifier. The presence of both strong aliphatic C-H stretching bands and weaker aromatic C-H stretching bands confirms the cyclohexyl and phenyl moieties, respectively. The validation is achieved when the observed peaks in the corrected spectrum align with these predicted frequencies, confirming the molecular structure.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, it is often used alongside other techniques for comprehensive structural elucidation and purity assessment. The choice of method depends on the specific analytical question being asked.

Method_Comparison A Analytical Goal: Validate Compound B Confirm Functional Groups? A->B C Determine Full Structure & Connectivity? A->C D Assess Purity & Quantify? A->D B->C No E Use FTIR Spectroscopy B->E Yes C->D No F Use NMR Spectroscopy (¹H, ¹³C, COSY) C->F Yes G Use HPLC or LC-MS D->G Yes

Caption: Logical Flow for Selecting an Analytical Validation Method.

The following table provides an objective comparison of FTIR with other common analytical techniques for the validation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid.

Technique Information Provided Strengths Limitations Best Use Case
FTIR Spectroscopy Presence of functional groups (molecular fingerprint).Fast, non-destructive, low cost, requires minimal sample.[4][13]Does not provide detailed structural connectivity; less suitable for complex mixture analysis without chemometrics.Rapid identity confirmation and screening of raw materials.
NMR Spectroscopy (¹H, ¹³C) Definitive molecular structure, atom connectivity, and stereochemistry.Provides unambiguous structural elucidation.Slower analysis time, higher instrument cost, requires deuterated solvents.Gold standard for structural confirmation of new chemical entities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides exact mass.Isomers can be difficult to distinguish without tandem MS (MS/MS).Molecular weight confirmation and impurity identification.
HPLC / UPLC Purity assessment and quantification of the analyte and impurities.Highly accurate and precise for quantification, excellent for separating mixtures.Destructive, requires method development, higher solvent consumption.Purity testing, stability studies, and quantitative assays.

Conclusion

The validation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid via FTIR spectroscopy is a rapid and effective method for confirming chemical identity through functional group analysis. However, the reliability of this technique is fundamentally underpinned by the implementation of a rigorous and validated baseline correction protocol. As demonstrated, distortions in the spectral baseline can mask or alter key peaks, compromising data integrity. The polynomial fitting method, when applied judiciously, provides a robust means of establishing a true baseline, allowing for accurate spectral interpretation.

For comprehensive validation, FTIR should be viewed as a component within a larger analytical toolkit. While it excels at rapid identity confirmation, it should be complemented by techniques like NMR for absolute structural elucidation and HPLC for purity and quantitative analysis to meet the stringent requirements of the pharmaceutical industry.

References

  • The Importance of Baseline Correction in FTIR Spectroscopy. (n.d.). Vertex AI Search.
  • How to Correct Baseline in FTIR for Accurate Results. (2025, September 22).
  • How to Validate FTIR Results With Reference Samples. (2025, September 22).
  • FTIR analysis fundamentals and baseline correction techniques for different applic
  • Validation of a FTIR Spectroscopy Method for Measuring and Monitoring Fuel Dilution in Lubricating Oils. (n.d.).
  • Al-Masoudi, et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc.
  • 1H-Pyrazole-4-carboxylic acid, 1-acetyl-3-[3-(4-bromophenoxy)phenyl]-5-methyl-, methyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Baseline Correction in Essential FTIR Spectroscopy Software. (n.d.). Essential FTIR.
  • Getting to the Bottom of Baseline: New Study Compares Approaches to Correcting Infrared Spectroscopy Artifacts. (2024, May 6). Spectroscopy Online.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025, July 1). Scientific Reports.
  • Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. (2024, July 15). Impact Factor.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • IR Absorption Frequencies. (n.d.). Northern Illinois University.
  • FTIR Functional Group Database Table with Search. (2026, March 17). InstaNANO.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic Acid

Welcome, colleagues. In the landscape of drug discovery and chemical research, our innovation is matched only by our responsibility.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, colleagues. In the landscape of drug discovery and chemical research, our innovation is matched only by our responsibility. The compounds we synthesize, such as 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, are novel entities. While this specific molecule may lack a comprehensive, published safety profile, our expertise as scientists allows us to manage its lifecycle responsibly. This guide provides a robust framework for its proper disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. We will proceed by analogy, drawing from data on structurally similar pyrazole carboxylic acids to establish a safe and effective disposal workflow.

Hazard Assessment by Chemical Analogy

In the absence of specific data for our target compound, we must operate with informed caution. The foundational principle is to assess hazards based on analogous structures. Pyrazole carboxylic acids frequently exhibit a consistent set of hazard characteristics. Our disposal protocol is built upon the anticipation of these properties to ensure a high margin of safety.

Based on safety data sheets for similar compounds, we can anticipate the following hazard profile.[1][2][3]

Anticipated Hazard GHS Classification (Anticipated) Rationale & Precautionary Measures
Skin Irritation Category 2The acidic nature and aromatic structure can cause skin irritation upon contact.[1][3] Action: Always handle with nitrile gloves and wear a lab coat. Dispose of contaminated gloves as solid chemical waste.[1]
Serious Eye Irritation Category 2 / 2ADirect contact with dust or solutions can cause serious irritation or damage to the eyes.[2][3] Action: ANSI-rated safety goggles or a face shield are mandatory during handling and disposal. Ensure eyewash stations are accessible.[4]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Many functionalized small molecules are harmful if ingested.[1][5] Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Respiratory Tract Irritation STOT SE, Category 3Fine powders or dusts can irritate the respiratory system upon inhalation.[1][3] Action: Handle in a chemical fume hood or use appropriate exhaust ventilation to minimize dust generation.[1][4]

The Disposal Workflow: A Lifecycle Approach

Effective chemical waste management is not a single action but a systematic process. The primary goal is always to minimize waste generation from the outset.[6][7][8] When disposal is necessary, it must be approached with a clear, logical workflow that prioritizes safety and compliance.

G cluster_0 Waste Management Hierarchy A Source Reduction (Minimize Waste Generation) B Chemical Pre-Treatment (Neutralization) A->B C Segregation & Collection (Proper Containment) B->C D Final Disposal (Via EH&S) C->D

Caption: The hierarchy of responsible chemical waste management.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid and its associated waste streams.

Step 1: Assemble Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, the integrity of your personal safety barrier is paramount. This is a non-negotiable first step.

  • Eye Protection: Wear chemical splash goggles meeting ANSI Z87.1 standards.

  • Hand Protection: Use chemically resistant gloves (nitrile is a suitable choice). Inspect gloves for any defects before use.[1]

  • Body Protection: A long-sleeved lab coat is required.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts is recommended to prevent respiratory irritation.[1][9]

Step 2: Segregate Waste Streams at the Point of Generation

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[10] You will create two primary waste streams.

  • Solid Waste: This includes unused solid 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid and any materials contaminated with it (e.g., weigh paper, contaminated paper towels, used gloves).

  • Aqueous Waste: This includes any solutions containing the dissolved compound.

Step 3: Pre-Treatment of Aqueous Waste via Neutralization

The carboxylic acid functional group makes aqueous solutions acidic. Neutralizing this acidity is a critical pre-treatment step that reduces the corrosive hazard of the waste, making it safer for storage and transport.[11][12]

  • Work Area: Perform this procedure in a chemical fume hood.

  • Container: Place your aqueous waste container in a secondary containment bin to manage potential spills.

  • pH Monitoring: Place a calibrated pH probe or have pH strips ready.

  • Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or 0.5M sodium hydroxide) to the aqueous waste while gently stirring. The use of sodium bicarbonate is often preferred as it is a weaker base and its reaction produces CO2 gas, providing a visual cue to the reaction rate.

    • Causality: Adding the base slowly is crucial because acid-base neutralization is an exothermic reaction that can generate significant heat and potentially cause boiling or splashing if done too quickly.[11][12]

  • Target pH: Continue adding the base dropwise until the pH of the solution is stable within a neutral range of 6.0 to 8.0.

  • Transfer: Once neutralized, transfer the solution to your designated "Hazardous Aqueous Waste" container.

Step 4: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Select Containers: Use chemically compatible containers (HDPE plastic is generally suitable) with secure, leak-proof lids.[6]

  • Labeling: Affix a hazardous waste label to each container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid."

    • List all other components in the container (e.g., water, sodium bicarbonate).

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Collection:

    • Solid Waste: Carefully place all solid waste and contaminated disposables into the designated solid waste container.

    • Aqueous Waste: Pour the neutralized aqueous waste into the designated aqueous waste container.

  • Keep Containers Closed: Except when adding waste, all hazardous waste containers must be kept tightly sealed.[6][7] This prevents the release of vapors and protects against spills.

G Start Waste Generated Decision Solid or Aqueous? Start->Decision Solid Collect in Labeled Solid Waste Container Decision->Solid Solid Aqueous Collect in Labeled Aqueous Waste Container Decision->Aqueous Aqueous Store Store Sealed Container in Satellite Accumulation Area Solid->Store Neutralize Neutralize Aqueous Waste to pH 6-8 Aqueous->Neutralize Neutralize->Store Pickup Contact EH&S for Waste Pickup Store->Pickup

Caption: Decision workflow for waste segregation and processing.

Step 5: Storage and Final Disposal

Your laboratory's designated Satellite Accumulation Area (SAA) is the proper, temporary storage location for hazardous waste.[6]

  • Storage: Place the sealed and labeled waste containers in your SAA.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Professional Disposal: Do not attempt to dispose of this chemical waste through standard trash or sewer systems.[5][13] Final treatment and disposal must be carried out by a licensed hazardous waste management company, which is managed by your EH&S office.[2][14]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.[1] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.[13] Ensure the area is well-ventilated. Evacuate if the spill is large or you feel it is unsafe to handle.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to this guide, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Chemical Waste Management for Laboratories. (n.d.). Deutsche Gesellschaft für Internationale Zusammenarbeit (GIZ) GmbH. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 11). DuraLabel. [Link]

  • Safety Data Sheet - 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. (2024, November 1). Aaron Chemicals. [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005, October 3). Cole-Parmer. [Link]

  • EPA Hazardous Waste Code. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. (2000, June 1). Ministry of Environment and Natural Resources, El Salvador. [Link]

  • Safety Data Sheet - 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. (2025, October 19). Angene Chemical. [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency (EPA). [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid
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5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid
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